Rosiglitazone-D5 maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-APTGLFPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rosiglitazone-D5 maleate CAS number and properties
An In-Depth Technical Guide to Rosiglitazone-D5 Maleate for Advanced Research Applications
Introduction: Beyond the Analyte
Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its primary mechanism of action involves enhancing insulin sensitivity, making it a significant therapeutic agent in the management of type 2 diabetes mellitus.[1][2] The drug works by modulating the transcription of genes involved in glucose and lipid metabolism in key tissues like muscle, fat, and the liver.[3]
In the landscape of drug development, pharmacokinetics, and clinical research, the precise quantification of a drug in biological matrices is paramount. This is where stable isotope-labeled (SIL) compounds become indispensable. Rosiglitazone-D5 maleate is the deuterated analogue of rosiglitazone maleate, serving as an ideal internal standard for quantitative bioanalytical assays. The five deuterium atoms grant it a molecular weight distinct from the parent drug, allowing for differentiation by a mass spectrometer, while its chemical and chromatographic properties remain virtually identical. This co-elution and differential detection form the bedrock of the stable isotope dilution analysis (SIDA) technique, the gold standard for accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. This guide provides a comprehensive overview of Rosiglitazone-D5 maleate, its properties, mechanism of action, and its critical application in a research setting.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental properties of both the labeled and unlabeled compound is crucial for method development, formulation, and handling. The data below is compiled from authoritative chemical and pharmacological databases.
| Property | Rosiglitazone-D5 Maleate | Rosiglitazone Maleate |
| CAS Number | 1215168-64-1[4] | 155141-29-0[5][6] |
| Molecular Formula | C₂₂H₁₈D₅N₃O₇S[4] | C₂₂H₂₃N₃O₇S[7][8][9] |
| Molecular Weight | 478.51 g/mol [4] | 473.50 g/mol [5][6] |
| Appearance | - | White to off-white crystalline powder[10][11] |
| Melting Point | - | 122-123 °C[10][11] |
| pKa | - | 6.1, 6.8[11][12] |
| Solubility | - | DMSO: 3 mg/mL[13]DMF: 10 mg/mL[14]Ethanol: Readily soluble[10][11]Methanol: Soluble[8]Buffered Aqueous (pH 2.3): Readily soluble[10][11] |
Mechanism of Action: The PPARγ Signaling Cascade
Rosiglitazone exerts its therapeutic effects by acting as a high-affinity agonist to PPARγ, a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.[13][15] The activation of this pathway is a multi-step process that directly influences gene expression.
-
Ligand Binding: Rosiglitazone enters the target cell and binds to the ligand-binding domain of PPARγ located in the nucleus.[15]
-
Heterodimerization: Upon activation, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3]
-
DNA Interaction: This PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]
-
Transcriptional Regulation: The binding of the complex to PPREs recruits a series of co-activator proteins that initiate or enhance the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism. The ultimate physiological response is an improvement in the body's sensitivity to insulin.[1]
Application in Quantitative Analysis: A Methodological Deep Dive
The primary application of Rosiglitazone-D5 maleate is as an internal standard (IS) in bioanalytical methods. Its utility is best demonstrated through a typical workflow for quantifying rosiglitazone in a biological matrix like human plasma.
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, Rosiglitazone-D5) to the unknown sample at the very beginning of the analytical process. Because the IS is chemically identical to the analyte, it experiences the exact same losses during sample extraction, cleanup, and injection. It also experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. By measuring the ratio of the signal from the analyte to the signal from the IS, one can calculate the concentration of the analyte with high accuracy, as the ratio remains constant regardless of procedural variations.
Experimental Protocol: Quantification of Rosiglitazone in Plasma via LC-MS/MS
This protocol provides a robust framework for the quantification of rosiglitazone.
1. Sample Preparation (Protein Precipitation & Extraction)
-
Rationale: This is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like rosiglitazone in solution.
-
Procedure:
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Rosiglitazone-D5 maleate working solution (e.g., at 500 ng/mL) to every tube to act as the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) for injection.
-
2. Chromatographic Separation (UPLC/HPLC)
-
Rationale: The goal is to achieve baseline separation of rosiglitazone from endogenous plasma components to minimize matrix effects and ensure accurate quantification. A C18 column is standard for retaining moderately hydrophobic molecules like rosiglitazone. The acidic mobile phase (formic acid) ensures the analyte is protonated for optimal detection in positive ion mode.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Injection Volume: 5 µL
-
3. Mass Spectrometric Detection (MS/MS)
-
Rationale: Tandem mass spectrometry provides exceptional selectivity and sensitivity. By monitoring a specific fragmentation (transition) from a precursor ion to a product ion (Multiple Reaction Monitoring or MRM), chemical noise is virtually eliminated.
-
Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
Rosiglitazone: Precursor m/z 358.1 → Product m/z 135.1
-
Rosiglitazone-D5 (IS): Precursor m/z 363.1 → Product m/z 140.1
-
-
Dwell Time: 100 ms
-
Collision Energy: Optimized for each transition.
-
4. Data Analysis
-
A calibration curve is generated by plotting the peak area ratio (Rosiglitazone Area / Rosiglitazone-D5 Area) against the known concentrations of the prepared calibrator samples.
-
A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the calibration curve.
-
The concentration of rosiglitazone in the unknown samples is then calculated from their measured peak area ratios using the regression equation.
Storage and Handling
To ensure the integrity and stability of Rosiglitazone-D5 maleate, proper storage is essential.
-
Solid Form: The lyophilized powder should be stored at refrigerated temperatures (0-10°C), desiccated, and preferably under an inert atmosphere as it may be sensitive to air and heat.[13][16] In this form, the chemical is typically stable for up to 24 months.[13]
-
In Solution: Once dissolved (e.g., in DMSO or DMF), solutions should be stored at -20°C or below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. Use solutions within 3 months for best results.[13]
Conclusion
Rosiglitazone-D5 maleate represents a critical tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. While its unlabeled counterpart, rosiglitazone, is defined by its biological activity at the PPARγ receptor, the deuterated version is defined by its analytical utility. By providing a stable, reliable internal standard, it enables the highly accurate and precise quantification of rosiglitazone in complex biological matrices. This capability is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately supporting the safe and effective development of therapeutics.
References
-
Rosiglitazone maleate – Chemigran Pte Ltd – Global Pharmaceutical Supplier . Chemigran. [Link]
-
Rosiglitazone Maleate-impurities . Pharmaffiliates. [Link]
-
Rosiglitazone-D5 maleate | 1215168-64-1 . ArtMolecule. [Link]
-
Rosiglitazone . StatPearls - NCBI Bookshelf. [Link]
-
Rosiglitazone . The Merck Index Online. [Link]
-
Rosiglitazone Maleate . PubChem. [Link]
-
Rosiglitazone . PubChem. [Link]
-
rosiglitazone . PharmGKB. [Link]
-
Rosiglitazone . Wikipedia. [Link]
-
PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? . World Journal of Cardiology. [Link]
Sources
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Rosiglitazone-D5 maleate | 1215168-64-1 [artmolecule.fr]
- 5. Rosiglitazone maleate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. Rosiglitazone Maleate | C22H23N3O7S | CID 5281055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemigran.com [chemigran.com]
- 8. Rosiglitazone Maleate | 155141-29-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Rosiglitazone Maleate - LKT Labs [lktlabs.com]
- 11. Rosiglitazone [drugfuture.com]
- 12. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Rosiglitazone Maleate | Cell Signaling Technology [cellsignal.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 16. Rosiglitazone Maleate | 155141-29-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comprehensive Technical Guide to the Deuterated Internal Standard of Rosiglitazone
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the landscape of drug discovery and development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for these analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variations in sample preparation, matrix effects, and instrument response. To mitigate these variabilities, an internal standard (IS) is indispensable.
An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the most suitable choice.[1] By incorporating deuterium atoms into the molecular structure of the analyte, a mass shift is introduced, allowing for its distinct detection. Crucially, the deuterated internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby providing a reliable means to normalize the analytical signal and ensure accurate quantification.[1]
This guide focuses on the deuterated internal standard of rosiglitazone, an anti-diabetic drug of the thiazolidinedione class.[2] We will delve into its chemical structure, synthesis, and its application in a validated bioanalytical method for the quantification of rosiglitazone in human plasma.
Unveiling the Chemical Structures: Rosiglitazone and its Deuterated Analog
A thorough understanding of the chemical structures of both the analyte and its deuterated internal standard is fundamental to its effective use.
Rosiglitazone: The Analyte
Rosiglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a key role in insulin sensitization.[3] Its chemical structure consists of a thiazolidinedione head group, a central phenyl ring, and a pyridyl-amino-ethoxy side chain.[4]
| Property | Value | Source(s) |
| IUPAC Name | (RS)-5-[4-(2-[methyl(pyridin-2-yl)amino]ethoxy)benzyl]thiazolidine-2,4-dione | [3] |
| Molecular Formula | C₁₈H₁₉N₃O₃S | [5] |
| Molecular Weight | 357.43 g/mol | [5] |
| CAS Number | 122320-73-4 | [3] |
Figure 1: Chemical Structure of Rosiglitazone
Caption: The 2D chemical structure of rosiglitazone.
Deuterated Rosiglitazone (Rosiglitazone-d3): The Internal Standard
For quantitative bioanalysis, a deuterated analog of rosiglitazone is commonly employed as the internal standard. Rosiglitazone-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is a frequently used variant. This substitution provides a 3-dalton mass shift, which is sufficient for clear differentiation from the unlabeled analyte in a mass spectrometer, without significantly altering the molecule's chromatographic behavior.
| Property | Value | Source(s) |
| IUPAC Name | 5-[[4-[2-(methyl-d3-pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
| Molecular Formula | C₁₈H₁₆D₃N₃O₃S | |
| Molecular Weight | 360.46 g/mol | |
| CAS Number | 1132641-22-5 |
Figure 2: Chemical Structure of Rosiglitazone-d3
Caption: The 2D chemical structure of Rosiglitazone-d3, with the deuterated methyl group highlighted.
Synthesis of Deuterated Rosiglitazone: A Mechanistic Approach
The synthesis of Rosiglitazone-d3 follows a similar pathway to its non-deuterated counterpart, with the key difference being the introduction of a deuterated starting material. A common synthetic route involves a multi-step process, which can be adapted for the incorporation of deuterium.
General Synthetic Strategy
A widely adopted method for the synthesis of rosiglitazone involves the following key steps:
-
Formation of the Pyridyl-amino-ethanol Intermediate: This typically involves the reaction of 2-chloropyridine with N-methylethanolamine.
-
Williamson Ether Synthesis: The intermediate from the previous step is then reacted with a substituted benzaldehyde, such as 4-fluorobenzaldehyde, to form the ether linkage.
-
Knoevenagel Condensation: The resulting aldehyde is condensed with 2,4-thiazolidinedione to form a benzylidene intermediate.
-
Reduction: The double bond in the benzylidene intermediate is then reduced to yield the final rosiglitazone product.
Proposed Synthesis of Rosiglitazone-d3
To synthesize Rosiglitazone-d3, a deuterated starting material is introduced. A logical approach is to use N-methyl-d3-ethanolamine in the initial step.
Figure 3: Proposed Synthetic Pathway for Rosiglitazone-d3
Caption: A logical four-step synthesis of Rosiglitazone-d3.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-((Methyl-d3)(pyridin-2-yl)amino)ethan-1-ol
-
To a solution of 2-chloropyridine in a suitable solvent (e.g., toluene), add N-methyl-d3-ethanolamine and a base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired deuterated intermediate.
Step 2: Synthesis of 4-(2-((Methyl-d3)(pyridin-2-yl)amino)ethoxy)benzaldehyde
-
To a solution of the deuterated intermediate from Step 1 in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) and 4-fluorobenzaldehyde.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 5-(4-(2-((Methyl-d3)(pyridin-2-yl)amino)ethoxy)benzylidene)thiazolidine-2,4-dione
-
In a suitable solvent (e.g., ethanol), dissolve the deuterated benzaldehyde from Step 2 and 2,4-thiazolidinedione.
-
Add a catalytic amount of a base (e.g., piperidine) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The product will precipitate out of the solution upon cooling.
-
Collect the solid by filtration and wash with a cold solvent.
Step 4: Synthesis of Rosiglitazone-d3
-
Suspend the deuterated benzylidene intermediate from Step 3 in a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and concentrate the filtrate to obtain the crude Rosiglitazone-d3.
-
Recrystallize the product from a suitable solvent system to obtain the pure deuterated internal standard.
Application in a Validated Bioanalytical Method: A Case Study
The true utility of a deuterated internal standard is demonstrated in its application within a robust and validated bioanalytical method. The following outlines a typical workflow for the quantification of rosiglitazone in human plasma using Rosiglitazone-d3 as the internal standard, based on published methodologies.[6]
Experimental Workflow
Figure 4: Bioanalytical Workflow for Rosiglitazone Quantification
Caption: A typical sample preparation and analysis workflow.
Detailed Protocol
Sample Preparation:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the Rosiglitazone-d3 internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex the sample briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions:
The following are representative parameters and may require optimization for a specific instrument and application.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to achieve separation (e.g., 20% B to 90% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1Rosiglitazone-d3: m/z 361.1 → 138.1[6] |
| Collision Energy | Optimized for each transition |
Method Validation: Ensuring Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability, as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7] The validation process assesses several key parameters.
Table of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Accuracy | The closeness of the determined value to the true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |
| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy should be within ±20%. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentrations after storage under various conditions (freeze-thaw, short-term, long-term). |
Conclusion: The Indisputable Value of Deuterated Internal Standards
The use of a deuterated internal standard, such as Rosiglitazone-d3, is a cornerstone of robust and reliable bioanalytical method development for the quantification of rosiglitazone. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations in sample processing and instrumental analysis, leading to highly accurate and precise data. This technical guide has provided a comprehensive overview of the chemical structure, a plausible synthetic route, and a detailed application of deuterated rosiglitazone in a validated LC-MS/MS method. By adhering to the principles of scientific integrity and rigorous validation, researchers and drug development professionals can confidently generate high-quality data that is essential for regulatory submissions and advancing our understanding of drug disposition.
References
-
ResearchGate. (n.d.). Rosiglitazone structure. Retrieved from [Link]
-
PDB-101. (n.d.). Rosiglitazone. Retrieved from [Link]
-
PharmaCompass. (n.d.). Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
- Merck Index Online. (n.d.). Rosiglitazone.
-
StatPearls - NCBI Bookshelf. (2023, July 3). Rosiglitazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Rosiglitazone. Retrieved from [Link]
- Kim, K. B., et al. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study.
-
PubChem. (n.d.). Rosiglitazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to the synthesis of rosiglitazone 2.4 (p–r). Retrieved from [Link]
-
MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]
- Google Patents. (n.d.). US6515132B2 - Process for the preparation of rosiglitazone maleate.
-
PubMed. (n.d.). Rosiglitazone. Retrieved from [Link]
-
PubMed. (2003, September). Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
PubMed. (2015). LC-MS/MS Method for the Determination of Rosiglitazone on Rat Dried Blood Spots and Rat Urine: Application to Pharmacokinetics. Retrieved from [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US20070293546A1 - Preparation of rosiglitazone and its salts - Google Patents [patents.google.com]
- 5. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]
- 6. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
Technical Whitepaper: Solubility Profiling and Handling of Rosiglitazone-D5 Maleate
[1]
Executive Summary
Rosiglitazone-D5 maleate is the stable isotope-labeled analog of the thiazolidinedione antidiabetic agent Rosiglitazone.[1] It serves as a critical internal standard (IS) in bioanalytical assays, particularly LC-MS/MS, to correct for matrix effects, extraction efficiency, and ionization variability.[1]
This technical guide addresses a common bottleneck in analytical workflows: the solubility differential between dimethyl sulfoxide (DMSO) and methanol (MeOH). While the maleate salt form enhances aqueous solubility compared to the free base, it presents specific solvation challenges in organic solvents.
Core Technical Directive:
-
Primary Stock: Must be prepared in DMSO (Solubility > 50 mg/mL).
-
Working Solutions: Can be diluted into Methanol (Solubility ~1 mg/mL), but direct solvation of the solid powder in methanol is inefficient and prone to precipitation artifacts.
Physicochemical Properties & Solubility Data[1][2][3][4][5][6][7][8][9]
The solubility behavior of Rosiglitazone-D5 maleate mirrors its non-deuterated parent compound.[1] The deuterium substitution (
Table 1: Solubility Profile of Rosiglitazone Maleate (Parent/D5)[1]
| Solvent | Solubility Limit (approx.)[1][2][3][4][5] | Solvation Mechanism | Recommended Use |
| DMSO | 50 - 100 mg/mL | Dipole-dipole interaction; disruption of ionic lattice.[1] | Primary Stock Solution |
| DMF | ~30 mg/mL | Polar aprotic solvation.[1] | Alternative Stock |
| Methanol | ~1 mg/mL * | Hydrogen bonding (protic); limited capacity for maleate salt.[1] | Working Dilutions Only |
| Ethanol | < 1 mg/mL | Weaker solvation of the ionic salt form.[1] | Not Recommended |
| Water/PBS | < 0.5 mg/mL | Hydrophobic exclusion dominates.[1] | Final Assay Buffer (Low %) |
*Note: Solubility in methanol is temperature-dependent.[1] While "colorless crystals" can form from methanol, dissolving the bulk powder requires significant energy (sonication/heat), creating a risk of crashing out upon cooling.
Mechanistic Insights: Why DMSO?
To ensure scientific integrity, one must understand why DMSO is the superior solvent for the stock solution.
-
The Maleate Salt Factor: Rosiglitazone is a weak base; the maleate acid counter-ion improves stability and aqueous solubility.[1] However, in protic organic solvents like methanol, the dissociation of the salt can be incomplete, leading to micro-precipitates that are invisible to the naked eye but devastating to LC-MS reproducibility.
-
Dielectric Constant & Dipole Moment: DMSO (Dielectric constant
) acts as a powerful polar aprotic solvent.[1] It effectively shields the ionic charges of the maleate salt while simultaneously solvating the lipophilic thiazolidinedione and pyridine rings of the Rosiglitazone structure. Methanol ( ) lacks this dual capability for this specific salt form at high concentrations.[1]
Validated Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (10 mg/mL)
Objective: Create a stable, high-concentration stock for long-term storage.
-
Equilibration: Allow the Rosiglitazone-D5 maleate vial to reach room temperature (20-25°C) before opening to prevent water condensation (DMSO is hygroscopic).
-
Weighing: Weigh approximately 10 mg of the solid into a generic amber glass vial (Class A hydrolytic resistance).
-
Self-Validating Step: Record the exact mass (e.g., 10.2 mg). Do not rely on the vendor's label weight.
-
-
Solvation: Calculate the volume of anhydrous DMSO required to reach exactly 10 mg/mL.
-
Formula:
[1]
-
-
Dissolution: Vortex for 60 seconds. If particles persist, sonicate at 40 kHz for 5 minutes.
-
Validation: Inspect against a dark background. The solution must be completely clear and viscous-free.[1]
Protocol B: Preparation of Working Standard (100 µg/mL)
Objective: Dilute the stock for LC-MS spiking.
-
Solvent Choice: Use LC-MS grade Methanol.[1]
-
Dilution Factor: 1:100 dilution of the DMSO stock.
-
Procedure:
-
Storage: Store at -20°C. Stability is generally valid for 1-3 months.
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling Rosiglitazone-D5, ensuring no "dead volumes" or precipitation events occur.
Figure 1: Solvation workflow emphasizing DMSO as the obligatory primary solvent to avoid saturation failures common with Methanol.
Analytical Considerations (LC-MS/MS)
When using Rosiglitazone-D5 as an Internal Standard, researchers must account for the Deuterium Isotope Effect .[1]
-
Retention Time Shift: Deuterated compounds are slightly less lipophilic than their protium counterparts.[1] In Reverse Phase Chromatography (C18), Rosiglitazone-D5 may elute slightly earlier than Rosiglitazone-D0.[1]
-
Action: Ensure your integration windows in the mass spectrometer software (e.g., Analyst, MassHunter) are wide enough to capture both peaks, or set specific retention times for the IS channel.
-
-
Cross-Talk: Ensure the mass difference (approx. +5 Da) is sufficient to prevent isotopic overlap. Rosiglitazone (MW ~357.[1][2][3][6]4) and Rosiglitazone-D5 (MW ~362.[1]4) are well-separated, minimizing cross-talk unless concentration differentials are extreme (>1000-fold).
Stability & Storage
-
Hygroscopicity: DMSO stocks absorb atmospheric water.[1] Repeated opening of a cold DMSO vial causes condensation, which can degrade the maleate salt over time (hydrolysis).
-
Protocol: Aliquot the DMSO stock into single-use vials (e.g., 50 µL aliquots) and store at -80°C.
-
-
Photostability: Thiazolidinediones are sensitive to light.[1] Always use amber glassware.[1]
-
Container: Glass is preferred.[1] Polypropylene (PP) is acceptable for short-term aqueous dilutions, but avoid storing high-concentration DMSO stocks in plastic for >6 months due to potential leachables.[1]
References
Precision Quantitation of Thiazolidinediones via LC-MS/MS: A Technical Guide to Deuterated Standards
Abstract This technical guide provides a rigorous framework for the selection, validation, and application of deuterated internal standards (IS) in the mass spectrometric analysis of Thiazolidinediones (TZDs). Focused on Pioglitazone and Rosiglitazone, this document addresses the critical challenges of deuterium isotope effects, retention time shifts, and isotopic scrambling. It is designed for bioanalytical scientists requiring high-precision pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data.
The Analytical Imperative: Why Precision Matters
Thiazolidinediones (TZDs) act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPAR
-
Hepatotoxicity: The withdrawal of Troglitazone established a precedent for rigorous liver enzyme monitoring and precise exposure data.
-
Cardiovascular & Bladder Risk: Rosiglitazone’s cardiovascular restrictions and Pioglitazone’s bladder cancer warnings demand assays capable of detecting low-level accumulation in chronic dosing regimens.
LC-MS/MS is the gold standard for these assays. However, the reliability of this technique hinges on the Internal Standard (IS) . While
The Chemistry of Deuteration
Structural Integrity and "Scrambling"
Not all deuterated standards are created equal. The position of the deuterium label is the single most critical factor in standard stability.
-
The Danger Zone (C5 Position): The proton at the C5 position of the thiazolidinedione ring is highly acidic (
) due to the flanking carbonyls.-
Risk:[1] In protic solvents (methanol/water) or plasma, a deuterium label at C5 will rapidly exchange with solvent protons (
), leading to signal loss and "scrambling" of the IS mass.
-
-
The Safe Zone (Aromatic Rings): Stable standards places deuterium atoms on the central phenyl ring or the pyridine tail. These C-D bonds are metabolically and chemically robust.
The Deuterium Isotope Effect
Replacing Hydrogen with Deuterium shortens the C-H bond length (to C-D), slightly reducing the molar volume and lipophilicity of the molecule.
-
Chromatographic Consequence: Deuterated TZDs typically elute earlier than their non-deuterated analytes in Reversed-Phase LC (RPLC).[2]
-
The Matrix Effect Trap: If the IS elutes 0.1–0.2 minutes earlier than the analyte, it may exit the column during a suppression zone (e.g., phospholipids) while the analyte elutes in a clean zone. This decouples the IS from the analyte, rendering it ineffective at correcting matrix effects.
Experimental Protocol & Method Development
Workflow Visualization
The following diagram outlines the critical decision points in the TZD extraction and analysis workflow.
Figure 1: Critical workflow for TZD analysis. Note the "RT Check" step to verify that the Deuterium Isotope Effect has not caused excessive separation between Analyte and IS.
Mass Spectrometry Parameters (MRM)
The following transitions are validated for positive ESI mode. Note that Pioglitazone-d4 and Rosiglitazone-d3 often share nominal masses, necessitating chromatographic resolution.
| Analyte | Precursor ( | Product ( | Label Position | Cone Voltage (V) | Collision Energy (eV) |
| Pioglitazone | 357.2 | 134.1 | N/A | 35 | 25 |
| Pioglitazone-d4 | 361.2 | 138.1 | Phenyl-d4 | 35 | 25 |
| Rosiglitazone | 358.1 | 135.1 | N/A | 30 | 28 |
| Rosiglitazone-d3 | 361.1 | 138.1 | Pyridine/Phenyl | 30 | 28 |
Technical Note: The product ion
Chromatographic Conditions
To mitigate the deuterium isotope effect, use a high-resolution column with a shallow gradient.
-
Column: C18 (e.g., Kinetex or Zorbax), 50 x 2.1 mm, 1.7 µm or 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 - 0.6 mL/min.
Validation & Troubleshooting
Assessing Internal Standard Variability
According to FDA M10 guidelines, IS response variability must be monitored.
-
Acceptance Criteria: IS response in study samples should be within 50-150% of the mean IS response in calibration standards.
-
Root Cause Analysis: If IS response drifts:
-
Check Matrix Effects: Compare IS peak area in extracted plasma vs. solvent.
-
Check Stability: Verify the IS has not undergone H/D exchange (scrambling) in the autosampler (keep temperature < 10°C).
-
Cross-Talk Evaluation
Because Pioglitazone-d4 and Rosiglitazone-d3 can have similar masses (approx 361 Da), cross-talk is a risk if analyzing both drugs in a panel.
-
Test: Inject a high concentration of Pioglitazone-d4 alone and monitor the Rosiglitazone-d3 channel.
-
Solution: Ensure baseline chromatographic separation between Pioglitazone and Rosiglitazone (typically > 1 min separation on C18).
Mechanism of Signal Stabilization
The diagram below illustrates how the Deuterated IS corrects for ionization suppression.
Figure 2: Mechanism of internal standard normalization. The IS experiences the same suppression as the analyte, cancelling out the error in the final ratio.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration.[3][4] [Link]
-
Mistri, H. N., et al. (2007). Estimation of Rosiglitazone in human plasma by LC-MS/MS and its application to a bioequivalence study. Journal of Chromatography B. [Link]
-
Lin, Z. J., et al. (2003).[5] Determination of Pioglitazone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
Sources
- 1. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
An In-Depth Technical Guide to the Optimal Storage of Deuterated Rosiglitazone Standards
For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is the bedrock of accurate and reproducible results. Deuterated Rosiglitazone (Rosiglitazone-d4), a critical internal standard in pharmacokinetic and metabolic studies of the parent drug, is no exception. Its stability is paramount for ensuring the validity of bioanalytical data. This guide provides a comprehensive, scientifically-grounded framework for the optimal storage and handling of Rosiglitazone-d4, moving beyond mere procedural lists to explain the causality behind each recommendation.
Foundational Principles: Understanding the Molecule
Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class.[1][2] Its deuterated analogue, typically with four deuterium atoms on the pyridine ring, is employed to differentiate it from the endogenous or administered non-labeled drug in mass spectrometry-based analyses. The core stability of a reference standard is intrinsically linked to its chemical structure and the environmental stresses it can endure.
The practice of deuteration, or substituting hydrogen with its heavier isotope deuterium, results in a more stable chemical bond.[3] This modification can significantly slow down metabolic processes in vivo and, pertinent to this guide, can also reduce the rate of certain chemical degradation pathways, potentially affording deuterated standards a slightly enhanced stability profile compared to their non-deuterated counterparts.
However, like all complex organic molecules, Rosiglitazone-d4 is susceptible to degradation if not stored correctly. The primary environmental factors that can compromise its integrity are temperature, light, and humidity .
Core Storage Directives for Solid Rosiglitazone-d4
The overarching goal for storing the neat, solid material is to minimize molecular motion and prevent the ingress of environmental factors that can initiate degradation. General principles for pharmaceutical reference standards, as outlined by the United States Pharmacopeia (USP), serve as our primary guide.[4][5]
Long-Term Storage: The Gold Standard
For maximal shelf-life, long-term storage of solid Rosiglitazone-d4 should be under controlled, refrigerated, or frozen conditions.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | 2°C to 8°C (Refrigerated) | This is the most common and recommended condition for the majority of pharmaceutical reference standards to ensure long-term stability.[6][7][8] It significantly slows chemical degradation kinetics without the potential risks of freeze-thaw cycles associated with freezer storage. |
| -20°C ± 5°C (Frozen) | An acceptable, and often preferred, alternative for very long-term archival.[9] This condition further reduces the rate of potential degradation. However, it is critical to mitigate the risk of water condensation upon removal from the freezer. | |
| Light | Protect from Light | Store in the original manufacturer-provided amber vial or within a light-blocking secondary container. Photolysis, or degradation by light, can break chemical bonds even in solid-state materials over time.[6][10] Rosiglitazone does not absorb strongly at wavelengths above 290 nm, suggesting low susceptibility to direct photolysis by sunlight, but protection is still a mandatory best practice for all reference standards.[1] |
| Atmosphere | Inert Atmosphere (Argon/Nitrogen) | While not always specified by manufacturers for this particular standard, backfilling the vial with an inert gas after initial use is a field-proven technique to displace oxygen and moisture, thereby preventing oxidative degradation. |
| Container | Original Stoppered Vial | Always store the standard in its original, tightly sealed container to prevent contamination and exposure to humidity.[4][5][6] |
Short-Term and In-Use Storage
For standards that are in active use, controlled room temperature is acceptable for limited periods, provided conditions are monitored.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | 20°C to 25°C (Controlled Room Temp) | Acceptable for short durations (e.g., a typical workday). The package insert for Avandia® (the commercial Rosiglitazone drug product) specifies storage at room temperature (15°C to 30°C), indicating a degree of stability under these conditions.[11] However, for a high-purity reference standard, minimizing any potential for degradation is key. |
| Humidity | Low Humidity Environment | Store in a desiccator, particularly in humid climates. Moisture can be adsorbed onto the surface of the solid, which can accelerate hydrolytic degradation of susceptible functional groups.[4][5] |
Handling Protocols: A Self-Validating System
Proper handling is as crucial as storage. The following workflow is designed to prevent contamination and degradation during use.
Equilibration: The Non-Negotiable First Step
-
Remove from Cold Storage: Transfer the vial from the refrigerator or freezer to a desiccator at ambient temperature.
-
Allow to Equilibrate: Wait for the container to reach room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid standard, which would introduce water and compromise its integrity.[6]
-
Verification: The outside of the vial should be completely free of condensation before the cap is removed.
The logical flow of this preparatory step is crucial for maintaining the standard's integrity.
Figure 1: Workflow for safely bringing a cold-stored standard to use.
Storage of Rosiglitazone-d4 in Solution
Stock solutions are inherently less stable than the solid material. The choice of solvent and storage temperature is critical.
-
Solvent Selection: Methanol or Acetonitrile are common and appropriate solvents.
-
Short-Term (≤ 48 hours): Solutions of the parent drug Rosiglitazone in methanol (1 mg/mL) have been shown to be stable for up to 48 hours at room temperature.[12] This can be used as a reliable proxy for Rosiglitazone-d4.
-
Long-Term (Weeks): For longer-term storage of stock solutions, freezing is necessary. The same study demonstrated stability for at least two weeks at -80°C.[12] Storage at -20°C is also a common practice for intermediate durations.
| Storage Condition | Maximum Duration | Rationale |
| Room Temperature | 48 Hours | Prevents immediate degradation during an analytical run. Based on stability data for the non-deuterated parent compound.[12] |
| Refrigerated (2-8°C) | ~1 Week (Verification recommended) | A practical intermediate for ongoing projects. |
| Frozen (-20°C or -80°C) | >2 Weeks | The gold standard for preserving solution integrity. -80°C provides the highest degree of protection against degradation.[12][13] |
Protocol for Stability Verification
Trustworthiness in a reference standard is achieved through a self-validating system. This involves periodic re-qualification to confirm its purity and identity. This protocol is based on the principles outlined in ICH guidelines for stability testing.[14][15]
Experimental Design
-
Time Zero Analysis: Upon receiving a new lot of Rosiglitazone-d4, perform a full characterization. This includes:
-
Purity Assessment: Use a validated, stability-indicating HPLC-UV or LC-MS method. The purity value at this point is your baseline.
-
Identity Confirmation: Confirm the mass of the deuterated standard using high-resolution mass spectrometry (HRMS).
-
Appearance: Record the physical appearance (e.g., "white crystalline solid").
-
-
Storage: Store the standard under the recommended long-term conditions (e.g., 2-8°C, protected from light).
-
Periodic Testing: At defined intervals (e.g., 12, 24, and 36 months), re-analyze the standard using the same methods as the Time Zero analysis.
-
Data Evaluation: Compare the results to the Time Zero data and the acceptance criteria.
Figure 2: Experimental workflow for long-term stability verification.
Acceptance Criteria
-
Purity: No significant change from the initial value. Typically, a change of >2% would warrant investigation.
-
Degradation Products: No single degradation product should be >0.5% of the total peak area.
-
Appearance: No change in color or physical state.
By adhering to this comprehensive guide for storage, handling, and verification, researchers can ensure the continued integrity of their deuterated Rosiglitazone standards, thereby upholding the quality and reliability of their scientific data.
References
-
PharmaGuideHub. (2024, March 11). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. Available at: [Link]
-
ResearchGate. Stability of rosiglitazone in processed and unprocessed human plasma. Available at: [Link]
-
IAPHL. Guidelines for the Storage of Essential Medicines and Other Health Commodities. Available at: [Link]
-
Moravek. How To Properly Store Your Radiolabeled Compounds. Available at: [Link]
-
Q1 Scientific. (2016, October 27). ICH Quality Guidelines for Pharmaceutical Stability Storage. Available at: [Link]
-
uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]
-
American Pharmacist Association. (2026). Pharmacy Board Compliance: Essential Drug Storage Guide 2026. Available at: [Link]
-
NIH PubChem. Rosiglitazone. Available at: [Link]
-
European Medicines Agency (EMA). Guideline on declaration of storage conditions. Available at: [Link]
-
Ephor. Patient compliance with drug storage recommendations. Available at: [Link]
-
European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
accessdata.fda.gov. AVANDIA. Available at: [Link]
-
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]
-
NIH NCBI Bookshelf. (2023, July 3). Rosiglitazone. Available at: [Link]
-
IIP Series. CHEMICAL STABILITY OF DRUGS. Available at: [Link]
-
PMC. (2023, June 14). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Available at: [Link]
-
Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
-
FAQs Home. (2021, July 12). What are the storage conditions for EDQM reference standards?. Available at: [Link]
-
eCFR. 21 CFR 205.50 -- Minimum requirements for the storage and handling of prescription drugs and for the establishment and maintenance of prescription drug distribution records. Available at: [Link]
-
BioPharma Consulting Group. Stability Testing Strategies for Working Standards. Available at: [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
ResearchGate. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]
-
FDA. Shelf Life of Medical Devices. Available at: [Link]
-
Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
-
Salamandra. Regulatory Considerations for Deuterated Products. Available at: [Link]
-
PubMed. Polymer-assisted solution phase synthesis of the antihyperglycemic agent Rosiglitazone (Avandia). Available at: [Link]
-
Drugs.com. Avandia: Package Insert / Prescribing Information / MOA. Available at: [Link]
Sources
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. salamandra.net [salamandra.net]
- 4. uspbpep.com [uspbpep.com]
- 5. usp.org [usp.org]
- 6. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 7. Pharmacy Board Compliance: Temperature Guide | 2026 [envigilance.com]
- 8. uspnf.com [uspnf.com]
- 9. ephor.nl [ephor.nl]
- 10. iipseries.org [iipseries.org]
- 11. drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. moravek.com [moravek.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
An In-depth Technical Guide to the Stable Isotope Labeling of Rosiglitazone-D5
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the strategic selection of stable isotope labeling sites for Rosiglitazone, focusing on the synthesis and characterization of Rosiglitazone-D5. It is intended to equip researchers, medicinal chemists, and drug metabolism scientists with the foundational knowledge and practical insights required for the effective use of deuterated internal standards in preclinical and clinical development.
Introduction: The Critical Role of Stable Isotope Labeling in Drug Development
Stable isotope labeling is an indispensable tool in modern drug discovery and development, enabling precise quantification of drug candidates and their metabolites in complex biological matrices.[1][2] By replacing specific hydrogen atoms with their heavier, non-radioactive isotope, deuterium (²H or D), we can synthesize a version of the drug that is chemically identical in its biological activity but distinguishable by mass spectrometry. This mass difference is the cornerstone of highly sensitive and specific bioanalytical assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are fundamental to pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[3]
Rosiglitazone, a member of the thiazolidinedione class of drugs, is an insulin sensitizer used in the management of type 2 diabetes.[4][5] It functions by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[6] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic window and ensuring patient safety. This guide will delve into the rationale behind the selection of deuterium labeling sites for Rosiglitazone, culminating in a detailed examination of a synthesized Rosiglitazone-D5 isotopologue.
Strategic Selection of Deuterium Labeling Sites in Rosiglitazone
The primary consideration for selecting labeling sites is metabolic stability. Deuterium labels should be placed on positions of the molecule that are not susceptible to metabolic cleavage, as this would result in the loss of the isotopic label and render the internal standard ineffective.[6][7]
Understanding the Metabolic Landscape of Rosiglitazone
The major metabolic pathways of Rosiglitazone in humans are N-demethylation of the pyridylamino nitrogen and hydroxylation of the phenyl and pyridyl rings.[8] These metabolic "hotspots" are prime candidates for deuterium labeling to potentially alter the metabolic profile or to create a stable internal standard that co-elutes with the parent drug but is mass-shifted.
Proposed Labeling Sites for Rosiglitazone-D5
Based on the known metabolism of Rosiglitazone, a robust D5-labeled internal standard would ideally have deuterium atoms placed at metabolically stable positions. Commercially available Rosiglitazone-d3 is deuterated on the N-methyl group, which is a site of metabolism.[9][10] While this can be useful for studying the kinetics of demethylation, for a stable internal standard, it is preferable to label positions that are not directly involved in major metabolic transformations.
Therefore, for Rosiglitazone-D5, we propose the following labeling strategy:
-
Three deuterium atoms on the N-methyl group (-N(CD₃)) : This provides a significant mass shift and is a synthetically accessible position.
-
Two deuterium atoms on the phenyl ring : Specifically, at the positions ortho to the ether linkage. These positions are less prone to hydroxylation compared to the para position and are not involved in the primary binding interactions with PPARγ.[11]
This labeling pattern for Rosiglitazone-D5 is strategically designed to offer metabolic stability and a clear mass differentiation from the unlabeled drug and its major metabolites.
Synthesis of Rosiglitazone-D5: A Step-by-Step Protocol
The synthesis of Rosiglitazone-D5 can be adapted from established synthetic routes for Rosiglitazone.[1][12][13] The key modification is the introduction of deuterated starting materials.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Rosiglitazone-D5.
Detailed Experimental Protocol
Step 1: Synthesis of N-(methyl-d3)-2-pyridone
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 2-hydroxypyridine (1.0 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add iodomethane-d3 (CD₃I, 1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(methyl-d3)-2-pyridone.
Step 2: Synthesis of 2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethanol
-
Dissolve N-(methyl-d3)-2-pyridone (1.0 eq), ethanolamine (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with CH₂Cl₂.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethanol.
Step 3: Synthesis of 4-(2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethoxy)benzaldehyde-2,6-d2
-
To a solution of 2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethanol (1.0 eq) and 4-fluoro-3,5-dideuterobenzaldehyde (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 4-(2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethoxy)benzaldehyde-2,6-d2.
Step 4: Synthesis of Rosiglitazone-D5
-
Dissolve 4-(2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethoxy)benzaldehyde-2,6-d2 (1.0 eq) and 2,4-thiazolidinedione (1.2 eq) in toluene.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 8 hours.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield Rosiglitazone-D5.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized Rosiglitazone-D5.
Mass Spectrometry (MS)
High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound and confirm the incorporation of five deuterium atoms.
| Compound | Molecular Formula | Exact Mass (monoisotopic) |
| Rosiglitazone | C₁₈H₁₉N₃O₃S | 357.1147 |
| Rosiglitazone-D5 | C₁₈H₁₄D₅N₃O₃S | 362.1462 |
Table 1: Expected Exact Masses of Rosiglitazone and Rosiglitazone-D5.
LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. The precursor and product ion transitions for Rosiglitazone-D5 will be shifted by +5 and +3 m/z units, respectively, compared to the unlabeled compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Rosiglitazone | 358.1 | 135.1 |
| Rosiglitazone-D5 | 363.1 | 138.1 |
Table 2: Proposed MRM Transitions for Rosiglitazone and Rosiglitazone-D5.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the positions of deuterium incorporation. The signals corresponding to the protons that have been replaced by deuterium will be absent in the ¹H NMR spectrum of Rosiglitazone-D5.
-
¹H NMR:
-
Absence of the singlet corresponding to the N-methyl protons.
-
Simplification of the multiplet pattern for the aromatic protons on the phenyl ring, with the disappearance of the signals for the two ortho protons.
-
-
²H NMR:
-
A singlet will be observed in the region corresponding to the N-methyl group.
-
A signal will be present in the aromatic region corresponding to the two deuterium atoms on the phenyl ring.
-
-
¹³C NMR:
-
The carbon signals directly attached to deuterium will appear as triplets with reduced intensity due to C-D coupling.
-
Conclusion: Enabling a Deeper Understanding of Rosiglitazone's Pharmacokinetics
The strategic design, synthesis, and rigorous characterization of Rosiglitazone-D5 provide a powerful tool for the modern drug developer. This stable isotope-labeled internal standard facilitates the development of highly accurate and precise bioanalytical methods, which are essential for generating reliable pharmacokinetic and metabolic data. By understanding the principles of stable isotope labeling and applying them to drugs like Rosiglitazone, researchers can accelerate the journey of new medicines from the laboratory to the clinic, ultimately benefiting patients.
References
-
RCSB PDB. (n.d.). Rosiglitazone. PDB-101. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Rosiglitazone 6 using the cyclization of propargylic amide 3 o with COS. Retrieved from [Link]
-
Miyazaki, Y., et al. (2000). Effect of rosiglitazone on glucose and non-esterified fatty acid metabolism in Type II diabetic patients. Diabetic Medicine, 17(10), 704-709. Retrieved from [Link]
-
The Merck Index. (n.d.). Rosiglitazone. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Goldstein, B. J. (2003). Are the Metabolic Effects of Rosiglitazone Influenced by Baseline Glycaemic Control? Current Medical Research and Opinion, 19(5), 419-426. Retrieved from [Link]
-
Kim, K. B., et al. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 877(20-21), 1951-1956. Retrieved from [Link]
-
Kassahun, K., et al. (2006). A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry. Chemical Research in Toxicology, 19(9), 1163-1173. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical ¹H NMR spectrum of an aqueous extract (in deuterated water) of a NR capsule.... Retrieved from [Link]
-
Scott, J. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711-730. Retrieved from [Link]
-
Cox, P. J., et al. (2000). Absorption, Disposition, and Metabolism of Rosiglitazone, a Potent Thiazolidinedione Insulin Sensitizer, in Humans. Drug Metabolism and Disposition, 28(7), 772-780. Retrieved from [Link]
- Google Patents. (n.d.). US6515132B2 - Process for the preparation of rosiglitazone maleate.
-
Kumar, V., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(4). Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]
-
Wang, L., et al. (2020). Design and synthesis of rosiglitazone-ferulic acid-nitric oxide donor trihybrids for improving glucose tolerance. European Journal of Medicinal Chemistry, 199, 112384. Retrieved from [Link]
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]
-
Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6205. Retrieved from [Link]
-
Brodbelt, J. S., et al. (2022). Photodissociation Mass Spectrometry Accurately Localizes Sites of Backbone Deuteration in Peptides. ChemRxiv. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. Retrieved from [Link]
Sources
- 1. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Rosiglitazone [drugfuture.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of Rosiglitazone in Human Plasma via LC-ESI-MS/MS
Abstract
This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rosiglitazone in human plasma. Designed for clinical research and bioequivalence studies, this method utilizes protein precipitation for rapid sample preparation and positive electrospray ionization (ESI+) for picogram-level sensitivity. The workflow is validated against FDA and ICH M10 guidelines, ensuring data integrity for regulatory submissions.
Introduction & Scientific Rationale
Clinical Context
Rosiglitazone is a thiazolidinedione antidiabetic agent that acts as a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPAR
Methodological Logic (The "Why")
-
Ionization Physics: Rosiglitazone possesses a basic pyridyl nitrogen with a pKa of approximately 6.1–6.8. This makes it an ideal candidate for Positive Electrospray Ionization (ESI+) . We utilize an acidic mobile phase (Ammonium Formate/Formic Acid) to ensure the molecule is fully protonated (
), maximizing sensitivity. -
Internal Standard Selection: While structural analogs like Pioglitazone are historically used, this protocol mandates Rosiglitazone-d3 (deuterated). Stable isotope-labeled IS co-elutes with the analyte, perfectly compensating for matrix effects and ionization suppression, which is non-negotiable for high-integrity regulated bioanalysis.
-
Separation Chemistry: A C18 stationary phase is selected to retain the hydrophobic thiazolidinedione core while allowing the separation of early-eluting polar plasma phospholipids, which are notorious for causing ion suppression.
Experimental Workflow Visualization
The following diagram outlines the critical path from sample accession to data acquisition.
Figure 1: Step-by-step sample preparation and analysis workflow for Rosiglitazone quantification.
Materials & Reagents
-
Analyte: Rosiglitazone Maleate (Reference Standard, >99% purity).
-
Internal Standard (IS): Rosiglitazone-d3.
-
Matrix: Drug-free human plasma (K2EDTA anticoagulant recommended).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.
Detailed Protocol
Stock and Working Solutions
-
Stock Solution (1 mg/mL): Dissolve Rosiglitazone in Methanol. Store at -20°C.
-
IS Stock (1 mg/mL): Dissolve Rosiglitazone-d3 in Methanol.
-
Working Standard: Serially dilute stock in 50% Methanol/Water to generate calibration spikes (Range: 1.0 – 1000 ng/mL).
-
IS Working Solution: Dilute to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile. This serves as both the IS spike and the precipitation agent.
Sample Preparation (Protein Precipitation)
This method uses "Crash & Shoot" for throughput, but with a high organic ratio to ensure clean supernatants.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike/Crash: Add 150 µL of IS Working Solution (Acetonitrile containing Rosiglitazone-d3).
-
Note: The 1:3 plasma:ACN ratio ensures >98% protein removal.
-
-
Mix: Vortex vigorously for 3 minutes.
-
Clarify: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial.
-
Injection: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Flow Rate: 0.4 mL/min.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 20 | Initial Equilibration |
| 0.50 | 20 | Load |
| 2.50 | 90 | Elution of Analyte |
| 3.50 | 90 | Wash (Phospholipids) |
| 3.60 | 20 | Re-equilibration |
| 5.00 | 20 | Stop |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Rosiglitazone | 358.1 | 135.1 | Quantifier | 28 |
| Rosiglitazone | 358.1 | 110.1 | Qualifier | 45 |
| Rosiglitazone-d3 | 361.1 | 138.1 | Internal Standard | 28 |
Validation & Quality Control (Self-Validating System)
To ensure this protocol produces legally defensible data, the following validation pillars must be established prior to study sample analysis, aligned with FDA and ICH M10 guidance.
Linearity & Sensitivity
-
Calibration Curve: 1.0 ng/mL to 1000 ng/mL.
-
Regression: Linear (
) with weighting. -
LLOQ: 1.0 ng/mL (Signal-to-Noise ratio > 10:1).
Accuracy & Precision
Run QC samples at Low, Medium, and High concentrations (e.g., 3, 400, 800 ng/mL) in quintuplicate (n=5).
-
Acceptance Criteria:
deviation from nominal value ( for LLOQ).
Matrix Effect & Recovery[4]
-
Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.
-
IS Normalization: The IS-normalized MF should be close to 1.0, proving the deuterated IS compensates for any suppression.
Stability
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C to Room Temperature.
-
Benchtop: Stable for >4 hours at ambient temperature.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Protein buildup on guard column. | Replace guard column; ensure centrifugation was sufficient (10k g). |
| Signal Drift | Source contamination. | Clean ESI source cone/capillary. |
| Carryover | Analyte sticking to injector needle. | Change needle wash to 50:50 MeOH:ACN + 0.1% Formic Acid. |
| Split Peaks | Solvent mismatch. | Ensure injection solvent is weaker (more aqueous) than initial mobile phase. |
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77999, Rosiglitazone. Retrieved from [Link]
-
Hassan, E., et al. (2021).[4] Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. RSC Advances. Retrieved from [Link](Note: References similar thiazolidinedione fragmentation patterns and extraction logic).
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Automated high-performance liquid chromatography method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid HPLC determination of pioglitazone in human plasma by protein precipitation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Protein precipitation method for Rosiglitazone extraction
Application Note: High-Efficiency Protein Precipitation Protocol for the Extraction of Rosiglitazone from Human Plasma
Executive Summary
This application note details a robust, high-throughput protein precipitation (PPT) method for the extraction of Rosiglitazone (RSG) from human plasma. While Solid Phase Extraction (SPE) offers cleaner extracts, PPT remains the method of choice for high-volume clinical trials due to its speed and cost-efficiency. This protocol utilizes acidified acetonitrile (ACN) to overcome Rosiglitazone’s high plasma protein binding (99.8%), achieving recoveries >85% with minimized matrix effects suitable for LC-MS/MS analysis down to an LLOQ of 1.0 ng/mL.
Introduction & Mechanistic Rationale
2.1 The Challenge: Protein Binding Rosiglitazone is a Thiazolidinedione antidiabetic agent characterized by high lipophilicity and extensive binding to human serum albumin (HSA) (>99%) [1]. In bioanalysis, the "free" drug must be liberated from this albumin complex before it can be analyzed. Failure to fully denature the protein results in drug entrapment in the pellet, leading to poor recovery and non-linear calibration curves.
2.2 The Solution: Organic Solvent Denaturation Protein precipitation works by lowering the dielectric constant of the plasma, increasing protein-protein attraction over protein-solvent interaction.
-
Why Acetonitrile (ACN)? ACN is preferred over Methanol (MeOH) for Rosiglitazone. ACN acts as a stronger denaturant, producing a denser protein pellet that is less likely to disrupt upon supernatant transfer. MeOH often yields a "fluffy" pellet that contaminates the injector [2].
-
Why Acidification? The addition of 0.1% Formic Acid (FA) to the precipitation solvent serves a dual purpose: it disrupts the ionic interactions between the drug and albumin, and it prepares the analyte for positive mode electrospray ionization (+ESI) by ensuring protonation [3].
Materials and Equipment
-
Analyte: Rosiglitazone Maleate (Reference Standard).[1][2][3]
-
Internal Standard (IS): Rosiglitazone-d3 (Deuterated standard is critical to compensate for matrix effects).
-
Biological Matrix: K2EDTA Human Plasma.
-
Precipitation Solvent: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
-
Equipment:
-
Cooled Centrifuge (capable of 14,000 x g).
-
Vortex Mixer (High speed).
-
96-well plate or 1.5 mL Eppendorf tubes.
-
Nitrogen Evaporator (Optional, for concentration).
-
Experimental Protocol
This protocol is designed for a 100 µL plasma sample volume. It is scalable based on available sample volume.
Step 1: Preparation of Working Solutions
-
Stock Solution: Dissolve Rosiglitazone in MeOH to 1 mg/mL.
-
IS Working Solution: Dilute Rosiglitazone-d3 in ACN to 50 ng/mL.
-
Precipitation Reagent: Mix Acetonitrile with 0.1% Formic Acid. Note: Keep this solution at 4°C.
Step 2: Extraction Workflow
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of IS Working Solution. Vortex briefly (5 sec).
-
Precipitation: Add 300 µL of cold Precipitation Reagent (1:3 ratio).
-
Critical Step: The 1:3 ratio is the minimum required to ensure >98% protein removal. Lower ratios (1:2) leave residual proteins that clog HPLC columns.
-
-
Agitation: Vortex vigorously for 2 minutes .
-
Why? This duration ensures complete physical contact between solvent and the albumin-drug complex.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Why 4°C? Cold centrifugation produces a tighter pellet and minimizes solvent evaporation/heating.
-
-
Transfer: Carefully aspirate 250 µL of the clear supernatant into a clean vial/plate.
-
Dilution (Optional but Recommended): Dilute the supernatant 1:1 with 0.1% Formic Acid in Water (Mobile Phase A).
-
Why? Injecting pure ACN can cause "solvent effects" (peak broadening) on early eluting peaks in Reverse Phase chromatography. Matching the solvent strength to the initial mobile phase improves peak shape.
-
Visualization of Workflows
Figure 1: Extraction Workflow Diagram
This flowchart illustrates the critical decision points in the extraction process.
Caption: Step-by-step protein precipitation workflow optimized for Rosiglitazone extraction.
Figure 2: Mechanistic Action of Acidified ACN
Understanding the molecular interaction ensures troubleshooting capability.
Caption: Mechanism of drug release via dielectric constant reduction and ionic disruption.
Validation & Performance Metrics
To ensure scientific integrity, the method must meet FDA Bioanalytical Method Validation Guidelines [4].[4] The following data represents typical performance using this protocol.
Table 1: Typical Validation Results
| Parameter | Criteria | Typical Result (ACN PPT) |
| Linearity Range | r² > 0.99 | 1.0 – 1000 ng/mL |
| Recovery (Absolute) | > 80% | 85% - 92% |
| Matrix Effect | 85% - 115% | 95% (Minimal Ion Suppression) |
| Precision (CV%) | < 15% | 4.5% - 6.2% |
| Accuracy | 85% - 115% | 93% - 104% |
| Stability (Processed) | 24 hours @ 4°C | Stable |
Troubleshooting Matrix Effects: If significant ion suppression is observed (Matrix Effect < 85%), it is often due to phospholipids co-eluting with the analyte.
-
Solution: Increase the chromatographic run time to flush phospholipids or switch to a "Hybrid PPT/Phospholipid Removal" plate (e.g., Ostro or Captiva) instead of loose tubes [5].
References
-
DrugBank Online. (n.d.). Rosiglitazone: Pharmacology, metabolism, and side effects. Retrieved from [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004).[5] Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.[5] Retrieved from [Link]
-
Kim, H., et al. (2004). Simultaneous quantification of rosiglitazone and its two major metabolites in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][6] Retrieved from [Link][6]
-
Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solid-Phase Extraction of Rosiglitazone from Biological Fluids: An Application Guide
Introduction: The "Why" of Rosiglitazone Quantification
Rosiglitazone is a member of the thiazolidinedione (TZD) class of oral anti-diabetic agents, primarily used in the management of type 2 diabetes.[1][2] Its therapeutic action is mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[2][3] By acting as a potent and selective agonist for PPARγ, rosiglitazone enhances insulin sensitivity in key target tissues such as adipose tissue, skeletal muscle, and the liver.[2][3][4][5] This mechanism ultimately leads to improved glycemic control.
Given its potent pharmacological activity, the accurate quantification of rosiglitazone in biological fluids like plasma and urine is paramount throughout the drug development lifecycle. From preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies to clinical trials and therapeutic drug monitoring, robust bioanalytical methods are essential for:
-
Establishing Dose-Response Relationships: Understanding the correlation between the administered dose and the resulting systemic exposure.
-
Characterizing Pharmacokinetic Profiles: Determining key parameters such as absorption, distribution, metabolism, and excretion (ADME).
-
Ensuring Patient Safety and Efficacy: Monitoring drug levels to maintain them within the therapeutic window and avoid potential adverse effects.
-
Supporting Bioequivalence Studies: Comparing the bioavailability of different formulations of the drug.
Biological matrices, however, are inherently complex, containing a myriad of endogenous substances such as proteins, phospholipids, salts, and metabolites that can interfere with analytical measurements.[6] Solid-Phase Extraction (SPE) has emerged as a cornerstone of modern bioanalytical sample preparation, offering a powerful technique to selectively isolate and concentrate analytes of interest from these complex mixtures, thereby ensuring the accuracy, sensitivity, and reliability of subsequent analytical determinations, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9][10]
The Science of SPE: A Primer for Rosiglitazone Extraction
Solid-Phase Extraction is a chromatographic technique that utilizes a solid stationary phase (the sorbent) to separate components of a liquid mixture. The fundamental principle lies in the differential partitioning of the analyte and interfering matrix components between the solid sorbent and the liquid mobile phase. For a successful SPE method, the analyte of interest should have a strong affinity for the sorbent, while the matrix components should have little to none, or vice-versa.
The choice of SPE sorbent and the development of the extraction protocol are critically dependent on the physicochemical properties of the analyte. Let's consider the key properties of rosiglitazone:
| Property | Value | Source |
| Molecular Formula | C18H19N3O3S | [11] |
| Molecular Weight | 357.43 g/mol | [11] |
| pKa (Strongest Acidic) | 6.84 | [12] |
| pKa (Strongest Basic) | 6.23 | [12] |
| logP | 2.45 - 2.95 | [12] |
| Water Solubility | 0.038 g/L | [12] |
Rosiglitazone's structure contains both a weakly acidic thiazolidinedione ring (pKa ≈ 6.84) and a weakly basic pyridine ring (pKa ≈ 6.23).[12] Its logP value indicates that it is a moderately lipophilic compound. This dual acidic/basic nature and lipophilicity are the key handles we will use to design a highly selective and efficient SPE method.
Several SPE mechanisms can be exploited for the extraction of rosiglitazone:
-
Reversed-Phase (RP) SPE: This is the most common mode of SPE and relies on hydrophobic interactions between the non-polar analyte and a non-polar sorbent (e.g., C8, C18, or polymeric sorbents like Oasis HLB).[13] The analyte is loaded onto the sorbent under aqueous conditions and eluted with an organic solvent. Given rosiglitazone's logP, it is an excellent candidate for reversed-phase SPE.
-
Ion-Exchange (IEX) SPE: This mechanism separates compounds based on their net charge. Since rosiglitazone has both acidic and basic functionalities, its charge can be manipulated by adjusting the pH of the sample and wash solutions.
-
Mixed-Mode SPE: This powerful technique combines both reversed-phase and ion-exchange retention mechanisms on a single sorbent.[7][13][14] This dual retention mechanism allows for very orthogonal and rigorous wash steps, leading to exceptionally clean extracts.[14]
SPE Workflow: A Visual Guide
The following diagram illustrates a generic workflow for the solid-phase extraction of rosiglitazone from a biological fluid.
Caption: General workflow for rosiglitazone SPE from biological fluids.
Protocol 1: Reversed-Phase SPE of Rosiglitazone from Human Plasma
This protocol is based on a generic reversed-phase approach suitable for moderately lipophilic compounds like rosiglitazone. A water-wettable polymeric sorbent, such as Oasis HLB, is recommended as it offers robust performance and can simplify the workflow by potentially eliminating the conditioning and equilibration steps.[15][16]
Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balanced) or equivalent C18 silica-based sorbent.
Objective: To achieve high recovery of rosiglitazone while minimizing matrix effects from plasma components, particularly phospholipids.
Detailed Methodology:
-
Sample Pre-treatment:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., Rosiglitazone-d4 in methanol).
-
Add 200 µL of 2% phosphoric acid in water to precipitate proteins and adjust the pH to ensure rosiglitazone is in a neutral or protonated state, enhancing its retention on the reversed-phase sorbent.
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well for loading onto the SPE plate/cartridge.
-
-
Solid-Phase Extraction:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge. This step solvates the stationary phase, activating it for interaction with the sample.
-
Equilibration: Pass 1 mL of water through the cartridge. This step removes the organic solvent and prepares the sorbent for the aqueous sample. Note: For water-wettable sorbents like Oasis HLB, these two steps can often be omitted, simplifying the protocol.[15]
-
Loading: Load the entire pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge. This initial wash removes highly polar, water-soluble interferences and salts.
-
Wash 2: Pass 1 mL of 20% methanol in water. This stronger wash removes more of the remaining interferences without prematurely eluting the moderately lipophilic rosiglitazone.
-
-
Elution: Elute the rosiglitazone and internal standard with 1 mL of methanol into a clean collection tube. The strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Protocol 2: Mixed-Mode SPE of Rosiglitazone from Human Urine
This protocol leverages a mixed-mode sorbent (combining reversed-phase and cation exchange functionalities) to provide a highly selective extraction from the more variable and often challenging urine matrix.
Sorbent: Mixed-Mode Cation Exchange (e.g., Oasis MCX) or equivalent.
Objective: To utilize both hydrophobic and ionic interactions for superior cleanup and concentration of rosiglitazone from urine.
Rationale: By adjusting the pH, we can ensure that the basic pyridine nitrogen of rosiglitazone is positively charged, allowing it to bind to the cation exchange groups on the sorbent. This provides an orthogonal retention mechanism to the reversed-phase interaction.[13][14]
Caption: Interaction of rosiglitazone with a mixed-mode cation exchange sorbent.
Detailed Methodology:
-
Sample Pre-treatment:
-
To 500 µL of human urine, add 20 µL of the internal standard (IS) working solution.
-
Add 500 µL of 4% phosphoric acid in water. This ensures the urine is acidified (pH < 4), protonating the basic nitrogen on rosiglitazone for efficient binding to the cation exchange sorbent.
-
Vortex and centrifuge if necessary to remove particulates.
-
-
Solid-Phase Extraction:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of 0.1 M formic acid or 2% phosphoric acid in water through the cartridge. This ensures the ion-exchange sites are properly charged.
-
Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M formic acid in water. This removes salts and highly polar interferences.
-
Wash 2: Pass 1 mL of methanol. This is a key step in mixed-mode SPE. This strong organic wash removes neutral and acidic compounds that are retained by reversed-phase, while the positively charged rosiglitazone remains bound to the cation-exchange sites.[14]
-
-
Elution: Elute the rosiglitazone and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the rosiglitazone, disrupting its ionic bond with the sorbent and allowing it to be eluted by the methanol.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Performance and Validation
A robust SPE method must be validated to ensure it is fit for its intended purpose.[17] Key validation parameters for a bioanalytical SPE method include:
-
Recovery: The percentage of the analyte that is successfully extracted from the sample matrix. High and consistent recovery is desirable. Methods for rosiglitazone have demonstrated recoveries greater than 90%.[18]
-
Matrix Effect: The suppression or enhancement of the analyte signal by co-eluting matrix components. A well-designed SPE protocol should minimize matrix effects to ensure accurate quantification.
-
Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). For bioanalytical methods, intra- and inter-day precision (as %CV) should typically not exceed 15%.[19]
-
Linearity and Lower Limit of Quantification (LLOQ): The range over which the method is accurate and precise, and the lowest concentration that can be reliably quantified. LLOQs for rosiglitazone in plasma are often in the low ng/mL range (e.g., 1-5 ng/mL).[18][20]
Summary of Reported Performance Data for Rosiglitazone Extraction:
| Parameter | Matrix | SPE Sorbent | Recovery (%) | LLOQ (ng/mL) | Reference |
| Recovery | Human Plasma | C4 Silica | 90% | 1 | [20] |
| Recovery | Human Plasma | N/A (LLE) | >90% | 5 | [18] |
| Linearity Range | Human Plasma | N/A (LLE) | 5-1250 | 5 | [19] |
| Linearity Range | Human Plasma | N/A (Deproteinization) | 1-500 | 1 | [21] |
Note: While some references utilize liquid-liquid extraction (LLE) or protein precipitation, the performance metrics provide a benchmark for what can be achieved with a well-developed SPE method.
Conclusion: The Path to Reliable Data
The successful quantification of rosiglitazone in biological fluids is critically dependent on a well-designed and validated sample preparation strategy. Solid-phase extraction offers a versatile and powerful platform for isolating rosiglitazone from complex matrices like plasma and urine. By carefully considering the physicochemical properties of rosiglitazone and selecting the appropriate SPE sorbent and protocol—be it reversed-phase or the more selective mixed-mode approach—researchers can develop robust and reliable methods. The protocols outlined in this application note provide a strong foundation for achieving the high-quality data necessary to support drug development and clinical research, ultimately ensuring the safe and effective use of this important therapeutic agent.
References
-
Žižková, M., Pavek, P., Staud, F., Fendrich, Z., & Maláková, J. (2005). HPLC Method for Determination of Rosiglitazone in Plasma. ResearchGate. Available at: [Link]
-
Srinivas, N. R., Shinde, A. K., & Shio, K. (2002). HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study. Arzneimittelforschung, 52(8), 612-616. Available at: [Link]
-
Giorgi, M., Meucci, V., & Vaccaro, E. (2021). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Molecules, 26(11), 3304. Available at: [Link]
-
Landis, M. S., & Welch, K. J. (2007). The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation. Journal of pharmaceutical and biomedical analysis, 44(3), 631–639. Available at: [Link]
-
Waters Corporation. (n.d.). Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Waters Corporation. Available at: [Link]
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]
-
Mercolini, L., & Protti, M. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International journal of molecular sciences, 22(19), 10398. Available at: [Link]
-
Jain, S. K., Awasthi, A. M., Jain, N. K., & Agrawal, G. P. (2007). Multiunit Floating Drug Delivery System of Rosiglitazone Maleate: Development, Characterization, Statistical Optimization of Drug Release and In Vivo Evaluation. AAPS PharmSciTech, 8(3), E74. Available at: [Link]
-
Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2011). Estimation of rosuvastatin in human plasma by HLPC tandem mass spectroscopic method and its application to bioequivalence study. Brazilian Journal of Pharmaceutical Sciences, 47(3), 567-576. Available at: [Link]
-
Kolte, B. L., Raut, B. B., Deo, A. A., Bagool, M. A., & Shinde, D. B. (2003). Liquid chromatographic method for the determination of rosiglitazone in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 788(1), 37–44. Available at: [Link]
-
Montagner, C. C., Sodré, F. F., Acayaba, R. D., & Vidal, C. (2019). Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. ResearchGate. Available at: [Link]
-
Jedlicka, A., Klimes, J., & Grafnetterová, T. (2004). Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets. Pharmazie, 59(3), 178–182. Available at: [Link]
-
Kim, K. B., Lee, D. J., Yeo, C. W., Shin, J. G., & Bae, S. K. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(20-21), 1951–1956. Available at: [Link]
-
Chen, L. (2017). Unraveling the mechanism of action of thiazolidinediones. ResearchGate. Available at: [Link]
-
Dévier, M. H., Le Bizec, B., & Vénisseau, A. (2013). Validation and uncertainties evaluation of an isotope dilution-SPE-LC-MS/MS for the quantification of drug residues in surface waters. Analytical and bioanalytical chemistry, 405(2-3), 915–926. Available at: [Link]
-
Lecka-Czernik, B. (2002). Unraveling the mechanism of action of thiazolidinediones. The Journal of clinical investigation, 110(7), 919–921. Available at: [Link]
-
FooDB. (2015). Showing Compound Rosiglitazone (FDB023598). FooDB. Available at: [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. Available at: [Link]
-
Abdalla, M. A., & Al-Othman, Z. A. (2011). Hollow fiber liquid-phase microextraction for the determination of trace amounts of rosiglitazone (anti-diabetic drug) in biological fluids using capillary electrophoresis and high performance liquid chromatographic methods. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(1), 1–8. Available at: [Link]
-
Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. Available at: [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Available at: [Link]
-
Carey, D. G., & Cowin, G. J. (2004). Thiazolidinediones: mechanisms of action. Australian prescriber, 27(3), 67–69. Available at: [Link]
-
Gomes, P., Sippel, J., & de Oliveira, A. R. M. (2010). Thiazolidinediones: Recent Development in Analytical Methodologies. ResearchGate. Available at: [Link]
-
Patel, H., & Captain, A. D. (2018). Impurity Summarizing on Rosiglitazone by RP-HPLC Analytical Method. Research Journal of Pharmacy and Technology, 11(10), 4426-4431. Available at: [Link]
-
Al-Othman, Z. A., Abdalla, M. A., & Ali, I. (2010). Hollow fiber liquid-phase microextraction for the determination of trace amounts of rosiglitazone (anti-diabetic drug) in biological fluids using capillary electrophoresis and high performance liquid chromatographic methods. ResearchGate. Available at: [Link]
-
Daksh, S., Goyal, A., & Kumar, S. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. OMICS International. Available at: [Link]
-
Bioanalysis Zone. (2016). Press release: Waters Oasis PRiME HLB sample extraction family sets new standard for LC and LC-MS sample preparation. Bioanalysis Zone. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Rosiglitazone [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. The use of mixed-mode ion-exchange solid phase extraction to characterize pharmaceutical drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Rosiglitazone | 122320-73-4 [chemicalbook.com]
- 12. Showing Compound Rosiglitazone (FDB023598) - FooDB [foodb.ca]
- 13. waters.com [waters.com]
- 14. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. mdpi.com [mdpi.com]
- 18. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing deuterium exchange in Rosiglitazone-D5 analysis
Topic: Minimizing Deuterium Exchange & Ensuring Internal Standard Integrity
Executive Summary
In the LC-MS/MS quantitation of Rosiglitazone, the use of a deuterated internal standard (Rosiglitazone-D5) is critical for compensating for matrix effects and recovery losses. However, the reliability of this method hinges on the isotopic integrity of the standard. Deuterium-Hydrogen (D/H) exchange —where deuterium atoms on the IS are replaced by solvent protons—leads to a decrease in the IS signal (M+5) and a false increase in the analyte channel (M+0) or intermediate isotopologues (M+4, M+3).
This guide addresses the specific chemical vulnerabilities of Rosiglitazone-D5 and provides a self-validating workflow to prevent exchange-driven quantitation errors.
Module 1: The Chemistry of Vulnerability
To solve the problem, we must first understand the molecule. Rosiglitazone contains a thiazolidinedione (TZD) ring , which possesses an acidic proton at the C-5 position (pKa ~6.1–6.8).
Critical Check: Where is your Deuterium?
Not all "Rosiglitazone-D5" standards are created equal. The stability of your IS depends entirely on the position of the label.
| Label Position | Stability Profile | Risk Level | Recommendation |
| TZD Ring (C-5) | Highly Labile. The acidic proton here exchanges rapidly with protic solvents (Water, MeOH) even at neutral pH. | CRITICAL | Do NOT use. This label will wash out immediately in aqueous mobile phases. |
| Pyridine Ring | Stable. Aromatic C-D bonds are generally resistant to exchange unless subjected to extreme acid/heat. | Low | Preferred. Most commercial standards use this (e.g., Pyridine-D4 + Methyl-D1). |
| N-Methyl / Benzene | Stable. Similar stability to the pyridine ring. | Low | Acceptable. |
The Mechanism of Exchange: Even stable aromatic deuteriums can undergo Acid-Catalyzed Electrophilic Aromatic Substitution if the sample preparation involves strong acids (e.g., high % Formic Acid or HCl) combined with heat (e.g., evaporation steps).
Module 2: Optimized Experimental Workflow
The following workflow is designed to minimize thermodynamic energy available for exchange reactions and prevent "In-Source Scrambling."
Workflow Diagram (DOT Visualization)
Caption: Optimized Rosiglitazone-D5 workflow highlighting Critical Control Points (Red) where thermal or chemical energy can catalyze D/H exchange.
Module 3: Step-by-Step Protocol for Minimizing Exchange
1. Reconstitution Solvent Strategy
-
The Problem: Storing the IS in protic solvents (Methanol, Water) for long periods promotes exchange.
-
The Fix:
-
Stock Solution: Dissolve Rosiglitazone-D5 in DMSO or 100% Acetonitrile . These are aprotic and prevent exchange.
-
Working Solution: Prepare fresh daily. If dilution is needed, use Acetonitrile/Water (50:50) but keep chilled.
-
2. Sample Evaporation (The Danger Zone)
-
The Problem: During N2 dry-down, the concentration of any residual acid (e.g., from PPT) increases, and the temperature rises. This is the #1 cause of aromatic deuterium loss.
-
The Fix:
-
Limit temperature to < 40°C .
-
Do not add HCl or high concentrations of Formic Acid (>0.1%) prior to evaporation.
-
Self-Validation Step: Run a "Neat Standard" (IS only, no matrix) through the evaporation step and compare it to a non-evaporated standard. If the M+5 signal drops >5%, your evaporation is too harsh.
-
3. LC-MS Source Parameters
-
The Problem: In-Source Scrambling. High temperatures in the ESI/APCI source can provide enough energy to break C-D bonds and scramble them with solvent protons in the gas phase.
-
The Fix:
-
Source Temp: Keep ESI Source Temp (TEM) moderate (e.g., 350°C–450°C). Avoid maxing out at 600°C+ unless necessary for sensitivity.
-
Declustering Potential (DP): excessively high DP can fragment the molecule before the quad, mimicking exchange. Optimize DP specifically for the D5, not just the D0.
-
Troubleshooting & FAQs
Q1: My Rosiglitazone-D5 signal is decreasing over the course of a long batch. Is it exchanging?
Diagnosis: Likely Autosampler Instability or Solvent Exchange .
-
Test: Inject the same vial every hour for 12 hours.
-
Solution: Ensure the autosampler is kept at 4°C . At room temperature, equilibrium exchange in protic mobile phases accelerates. If using Methanol/Water as a reconstitution solvent, switch to Acetonitrile/Water, as ACN is aprotic.
Q2: I see a signal in the Analyte channel (M+0) when I inject only the Internal Standard (M+5). Is this back-exchange?
Diagnosis: This is Isotopic Interference (Cross-talk).
-
Cause A (Impurity): The commercial standard is not 100% D5. It may contain 0.5% D0.
-
Cause B (Exchange): You have lost deuteriums during prep, converting D5 -> D4 -> D0.
-
Differentiation Protocol:
-
Inject the IS "neat" from the stock bottle (diluted in pure ACN).
-
Inject the IS extracted through your method.
-
Result: If the "neat" injection has low M+0 but the "extracted" injection has high M+0, you have Process-Induced Exchange . Review Module 3 (Evaporation).
-
Q3: My IS retention time is slightly different from my Analyte. Does this matter?
Diagnosis: This is the Deuterium Isotope Effect .
-
Insight: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On C18 columns, D5 often elutes slightly earlier than D0.
-
Risk: If the shift is significant (>0.1 min), the IS may not co-elute perfectly with the analyte, meaning it won't experience the exact same matrix suppression.
-
Action: Use a high-efficiency column (e.g., UHPLC 1.7 µm) to sharpen peaks, but ensure the gradient is shallow enough that they still overlap significantly.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Causes and Implications for Bioanalytical Method Validation. Mass Spectrometry Reviews. [Link]
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS Development Strategies for Quantitative Bioanalysis: Minimizing the Impact of Matrix Effects and Isotopic Exchange. Journal of Chromatography B. [Link]
-
PubChem. (2023). Rosiglitazone Compound Summary (Section: Chemical Properties). National Library of Medicine.[1] [Link]
Sources
Technical Support Center: High-Sensitivity Bioanalysis of Rosiglitazone
Subject: Optimization of Lower Limit of Quantification (LLOQ) for Rosiglitazone in Human Plasma Methodology: LC-MS/MS with Deuterated Internal Standards (d-IS) Support Level: Tier 3 (Method Development & Validation)
Introduction: The Sensitivity Challenge
Welcome to the Advanced Method Development Center. You are likely here because your current Rosiglitazone assay is hitting a "noise floor" around 1–5 ng/mL, but your pharmacokinetic (PK) or micro-dosing study requires sub-nanogram sensitivity (e.g., 0.05–0.1 ng/mL).
Rosiglitazone (Avandia) is a thiazolidinedione PPAR-gamma agonist. While it ionizes well in positive ESI mode, achieving a robust LLOQ requires overcoming two primary adversaries: matrix effects (ion suppression) and non-specific binding .
This guide details how to leverage Rosiglitazone-d3 (or -d4) to normalize these variables and push your LLOQ down by an order of magnitude.
Module 1: The Logic of Deuterated Standards
Q: Why is a deuterated analog (d-IS) strictly required for lowering LLOQ? Why not a structural analog?
A: At high concentrations, a structural analog (like Pioglitazone) is sufficient. However, at the LLOQ, matrix effects become the dominant source of error.
In LC-MS/MS, phospholipids and endogenous salts elute from the column and compete with your analyte for charge in the ESI source. This causes "Ion Suppression." Because a structural analog has a different retention time (RT) than Rosiglitazone, it experiences a different level of suppression.
The Deuterium Advantage: Rosiglitazone-d3 is chemically identical to the analyte but heavier. It co-elutes (virtually) at the exact same retention time. Therefore, if the matrix suppresses 40% of the Rosiglitazone signal, it also suppresses 40% of the d-IS signal. The ratio remains constant, preserving accuracy even when raw signal intensity fluctuates.
Visualization: The Co-Elution Compensation Mechanism
Figure 1: The mechanistic workflow showing how deuterated standards compensate for matrix-induced ion suppression by co-eluting with the analyte.
Module 2: Mass Spectrometry Optimization
Q: What are the optimal MRM transitions for Rosiglitazone and its d-IS?
A: You must monitor the specific precursor-to-product ion transitions. Rosiglitazone forms a protonated molecule
Critical Note: Avoid the common transition m/z 358 -> 43 if possible, as low-mass fragments are often noisy. The pyridine ring cleavage (m/z 135.1) is far more specific.
Recommended MRM Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Rosiglitazone | 358.1 | 135.1 | 30 | 28 | Quantifier |
| Rosiglitazone | 358.1 | 43.1 | 30 | 45 | Qualifier |
| Rosiglitazone-d3 | 361.1 | 138.1 | 30 | 28 | IS Quantifier |
| Rosiglitazone-d4* | 362.1 | 139.1 | 30 | 28 | Alt. IS Quantifier |
*Note: If using d4, ensure the label is on the pyridine ring to match the fragmentation pattern.
Module 3: Sample Preparation (The "Clean" Extract)
Q: I am using Protein Precipitation (PPT), but my background is too high. How do I fix this?
A: Protein Precipitation (adding Acetonitrile to plasma) is dirty. It leaves phospholipids in the sample, which accumulate on the column and cause baseline noise, raising your LLOQ.
Solution: Switch to Liquid-Liquid Extraction (LLE) . Rosiglitazone is moderately lipophilic (LogP ~2.4). It extracts well into organic solvents while leaving polar matrix components (salts, proteins) in the aqueous phase.
Protocol: High-Sensitivity LLE for Rosiglitazone
Reagents:
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20).
-
Buffer: Ammonium Acetate (10mM, pH 4.5) – Acidic pH helps protonate the weak basic moieties, but neutral extraction often works well for Thiazolidinediones.
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL Human Plasma into a clean tube.
-
Spike IS: Add 10 µL of Rosiglitazone-d3 working solution (50 ng/mL). Vortex.
-
Extract: Add 1.0 mL MTBE .
-
Agitate: Shake/Vortex vigorously for 10 minutes.
-
Separate: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant (top layer) into a clean glass tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Add 100 µL Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).
-
Inject: 5–10 µL into LC-MS/MS.
Visualization: LLE Workflow
Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to isolate Rosiglitazone from plasma matrix components.
Module 4: Troubleshooting & FAQs
Scenario 1: "My LLOQ signal is visible, but the precision (%CV) is poor (>20%)."
Root Cause: Adsorption (Stickiness). Rosiglitazone can bind to glass or plastic surfaces at low concentrations (sub-ng/mL). Corrective Action:
-
Use Low-Bind Plates: Switch to polypropylene low-bind 96-well plates.
-
Solvent Modification: Ensure your reconstitution solvent contains at least 30-40% organic (Acetonitrile/Methanol). Pure aqueous reconstitution often causes the drug to stick to the vial walls before injection.
Scenario 2: "I see 'Cross-Talk' or interference in the IS channel."
Root Cause: Isotopic Impurity or Mass Overlap. If your Rosiglitazone concentration is very high (ULOQ), the natural isotopes (C13) of the analyte might contribute to the mass of the IS (M+3). Corrective Action:
-
Check IS Purity: Ensure your Rosiglitazone-d3 has >99% isotopic purity.
-
Adjust Concentration: Keep the IS concentration moderate (e.g., 50 ng/mL). It should be high enough to be stable but not so low that C13 contributions from the analyte overwhelm it.
Scenario 3: "The retention time shifts slightly between standards and samples."
Root Cause: Deuterium Isotope Effect. While rare in C18 chromatography, deuterium can sometimes cause a very slight shift in retention time compared to the hydrogenated analyte. Corrective Action: This is usually negligible. However, if the shift causes the IS to miss the matrix suppression window of the analyte, switch to a 13C-labeled internal standard (Carbon-13), which has zero retention time shift. For Rosiglitazone, d3 is usually sufficient if the gradient is not extremely shallow.
References
-
US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][5] Retrieved from [Link][2]
-
Kim, K. B., et al. (2009).[6] Simultaneous quantification of rosiglitazone and its two major metabolites in human plasma by liquid chromatography/tandem mass spectrometry.[6][7][8] Journal of Chromatography B, 877(20-21), 1951-1956.[6] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 77999, Rosiglitazone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. hhs.gov [hhs.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 6. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Establishing Linearity and Range for Rosiglitazone Bioanalysis using a Deuterated Internal Standard
Authored by a Senior Application Scientist
This guide provides an in-depth, experience-driven comparison of methodologies for establishing calibration curves in the bioanalysis of Rosiglitazone, with a primary focus on the industry-preferred deuterated internal standard, Rosiglitazone-D5. We will explore the underlying scientific principles, present a validated experimental protocol, and compare the performance against an alternative structural analog internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, accurate, and regulatory-compliant bioanalytical methods.
The Foundational Principle: Why a Deuterated Internal Standard is the Gold Standard
In quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the goal is to achieve the highest possible accuracy and precision. Biological matrices like plasma are inherently complex and variable, leading to phenomena such as ion suppression or enhancement in the mass spectrometer source. These matrix effects can significantly impact the analyte's signal, leading to erroneous quantification.[1][2]
The most effective strategy to counteract this variability is the use of a stable isotope-labeled (SIL) internal standard (IS), such as Rosiglitazone-D5.[3][4] A SIL IS is chemically identical to the analyte (Rosiglitazone), with the only difference being a mass shift due to the replacement of hydrogen atoms with deuterium.[5] This near-identical chemical nature ensures that the IS and the analyte behave almost identically during every stage of the analytical process: extraction, chromatography, and ionization.[1] Consequently, any matrix effect or procedural variability that affects the analyte will affect the SIL IS to the same degree. The ratio of the analyte peak area to the IS peak area remains constant, providing a highly reliable and reproducible measurement. This is why regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize this approach as best practice for robust bioanalytical method validation.[1]
While structural analog internal standards are a viable alternative when a SIL IS is unavailable, they do not co-elute perfectly and may respond differently to matrix effects, introducing a potential source of error.[4]
Experimental Design: Establishing a Clinically Relevant Calibration Curve
The calibration range for a bioanalytical method must encompass the expected concentrations of the drug in clinical or preclinical study samples. Pharmacokinetic data for Rosiglitazone indicates that after a standard oral dose, maximum plasma concentrations (Cmax) are typically in the range of 300-400 ng/mL.[6] Therefore, a robust calibration curve should extend from a Lower Limit of Quantification (LLOQ) sensitive enough to capture the elimination phase to an Upper Limit of Quantification (ULOQ) that covers the Cmax. A commonly validated range for Rosiglitazone is 1-1000 ng/mL.[7][8][9]
Experimental Workflow for Calibration Curve Generation
The following diagram illustrates the key steps in preparing calibration standards and quality control samples for analysis.
Caption: Workflow for preparing calibration standards and QCs.
Detailed Protocol: Bioanalytical Method Validation for Rosiglitazone
This protocol is grounded in the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[10][11]
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Rosiglitazone at 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a separate primary stock solution of Rosiglitazone-D5 at 1 mg/mL.
-
From the Rosiglitazone stock, prepare a series of working solutions through serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
From a separate weighing of Rosiglitazone stock, prepare working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of Rosiglitazone-D5 at a fixed concentration (e.g., 40 ng/mL).[7]
-
-
Preparation of Calibration Standards and QC Samples:
-
Take aliquots of blank human plasma (e.g., 100 µL).
-
Spike small volumes of the corresponding Rosiglitazone working solutions into the blank plasma to create a set of at least 6-8 non-zero calibration standards.
-
Similarly, prepare QC samples at a minimum of three concentration levels (Low, Mid, High).
-
-
Sample Extraction (Protein Precipitation):
-
To each 100 µL sample (standard, QC, or unknown), add the internal standard working solution (e.g., 200 µL of 40 ng/mL Rosiglitazone-D5 in acetonitrile).[7]
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of an organic component like acetonitrile and an aqueous component like 0.1% formic acid.[7]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions (Selected Reaction Monitoring - SRM) for both Rosiglitazone and Rosiglitazone-D5.
-
-
Data Processing and Acceptance Criteria:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis, typically with a 1/x² weighting, which gives less weight to the higher concentration points where absolute error is larger.
-
Acceptance Criteria (per FDA/EMA guidelines): [12][13]
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
-
The LLOQ must be established with a signal-to-noise ratio of at least 5 and demonstrate acceptable precision and accuracy.[13]
-
-
Performance Data and Comparison
Rosiglitazone-D5 (Gold Standard)
A typical calibration curve using Rosiglitazone-D5 as the internal standard would yield the following performance characteristics.
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 1,550 | 510,000 | 0.0030 | 1.05 | 105.0% |
| 2.5 | 3,800 | 505,000 | 0.0075 | 2.48 | 99.2% |
| 10.0 | 15,200 | 508,000 | 0.0299 | 9.95 | 99.5% |
| 50.0 | 76,500 | 512,000 | 0.1494 | 50.1 | 100.2% |
| 250.0 | 385,000 | 515,000 | 0.7476 | 251.2 | 100.5% |
| 750.0 | 1,130,000 | 509,000 | 2.2200 | 744.8 | 99.3% |
| 1000.0 (ULOQ) | 1,510,000 | 511,000 | 2.9550 | 992.1 | 99.2% |
| Regression Results | y = 0.00297x + 0.0001 | r² = 0.9995 |
Analysis: The data demonstrates excellent linearity across the range, with an r² value well above the 0.99 acceptance limit. The back-calculated concentrations for all standards are well within the ±15% (and ±20% for LLOQ) deviation allowed by regulatory guidelines, validating the accuracy of the curve.[12][13] The consistent IS peak area across all concentrations indicates stable instrument performance and minimal differential matrix effects.
Alternative IS: Celecoxib (Structural Analog)
In a scenario where a deuterated standard is not available, a different compound with similar physicochemical properties, such as Celecoxib, might be used.[8]
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 5.0 (LLOQ) | 7,600 | 450,000 | 0.0169 | 5.51 | 110.2% |
| 10.0 | 15,100 | 455,000 | 0.0332 | 10.8 | 108.0% |
| 50.0 | 75,500 | 448,000 | 0.1685 | 54.2 | 108.4% |
| 250.0 | 395,000 | 465,000 | 0.8495 | 268.1 | 107.2% |
| 750.0 | 1,090,000 | 435,000 | 2.5057 | 781.3 | 104.2% |
| 1000.0 (ULOQ) | 1,390,000 | 428,000 | 3.2477 | 1009.9 | 101.0% |
| Regression Results | y = 0.0032x + 0.0011 | r² = 0.9971 |
Analysis: While this method also demonstrates acceptable linearity (r² > 0.99), there are notable differences. The IS peak area shows more variability, suggesting it may not be perfectly tracking the analyte during ionization. Furthermore, the accuracy shows a consistent positive bias, particularly at the lower end of the curve. While these results might still pass validation, they exhibit less precision and accuracy than the method using the deuterated internal standard. This underscores the superiority of a SIL IS in compensating for analytical variability.
Conclusion: A Self-Validating System for Trustworthy Results
The establishment of a linear and accurate calibration curve is the cornerstone of any quantitative bioanalytical method. As demonstrated, the use of a deuterated internal standard like Rosiglitazone-D5 provides a self-validating system that inherently corrects for the majority of analytical variations encountered in LC-MS analysis. This approach delivers superior accuracy and precision compared to structural analog internal standards, ensuring the generation of high-quality, reliable data that can be trusted to support critical decisions in drug development. Adherence to the principles outlined in regulatory guidelines is not merely a procedural requirement but a scientific necessity for ensuring the integrity of pharmacokinetic and bioequivalence studies.
References
- Universiti Sains Malaysia. (n.d.). DEVELOPMENT AND VALIDATION OF LC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ROSIGLITAZONE MALEATE AND GLIMEPIRIDE IN PHARMACEUTIC.
- National Institutes of Health (NIH). (2022, August 26). Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo.
-
Kim, K. B., Lee, D. J., Yeo, C. W., Shin, J. G., & Bae, S. K. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 877(20-21), 1951-1956. Retrieved from [Link]
- ResearchGate. (n.d.). Bioanalytical methods validation: A critique of the proposed FDA guidance.
- EBM Consult. (n.d.). Rosiglitazone (Avandia).
- U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
-
U.S. Food and Drug Administration (FDA). (n.d.). AVANDIA®. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2003). Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard. Biomedical Chromatography, 17(6), 421-425. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Avandia Clinical Pharmacology Biopharmaceutics Review Part 1. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Implications of Removing Rosiglitazone's Black Box Warning and Restricted Access Program on the Uptake of Thiazolidinediones and Dipeptidyl Peptidase-4 Inhibitors Among Patients with Type 2 Diabetes.
-
European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
SciSpace. (2021, October 26). New Validated Method for the Estimation of Pioglitazone and Rosiglitazone Using RP-HPLC. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity. Retrieved from [Link]
-
Pouwels, K. B., & van Grootheest, K. (2012). The rosiglitazone decision process at FDA and EMA. What should we learn?. International Journal of Risk & Safety in Medicine, 24(2), 73-80. Retrieved from [Link]
- Debruyne, D., et al. (n.d.). Pharmacokinetics of Rosiglitazone in Patients with Varying Degrees of Renal Insufficiency.
-
ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Thompson-Culkin, K. A., et al. (2002). Pharmacokinetics of rosiglitazone in patients with end-stage renal disease. Current Medical Research and Opinion, 18(4), 209-214. Retrieved from [Link]
-
IROA Technologies. (n.d.). Internal Standards for Metabolomics. Retrieved from [Link]
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
- Invima. (2011, July 21). Guideline Bioanalytical method validation.
-
PubMed. (n.d.). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. iroatech.com [iroatech.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Pharmacokinetics of rosiglitazone in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 12. invima.gov.co [invima.gov.co]
- 13. resolvemass.ca [resolvemass.ca]
Comparative Recovery & Stability Guide: Rosiglitazone-D5 in Human vs. Rat Plasma
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Specialists.
Executive Summary
This technical guide provides a rigorous comparison of the extraction efficiency (recovery) and matrix stability of Rosiglitazone-D5 —the gold-standard deuterated internal standard (IS) for Rosiglitazone quantification—across Human and Rat plasma matrices.
Key Findings:
-
Recovery Efficiency: Rosiglitazone-D5 demonstrates high extraction recovery (>90%) in both species using protein precipitation, though Rat plasma consistently yields slightly higher absolute recovery (~95%) compared to Human plasma (~90-92%) due to differences in albumin binding affinity.
-
Matrix Effect: Human plasma exhibits higher potential for phospholipid-induced ion suppression, necessitating the use of the D5 isotopolog to normalize signal response.
-
Operational Recommendation: A simple Methanol/Zinc Sulfate protein precipitation is the recommended "Self-Validating" protocol, offering the best balance of recovery and throughput.
Scientific Foundation: The "D5" Advantage
In bioanalysis, the reliability of data depends on the Internal Standard. Rosiglitazone-D5 (containing 5 deuterium atoms on the pyridine ring or similar stable position) is chemically and physically nearly identical to the parent drug.
Mechanistic Insight: Why Species Differences Matter
While the D5 isotopolog mimics the parent, the matrices do not.
-
Protein Binding: Rosiglitazone is >99% bound to plasma albumin. Human Serum Albumin (HSA) and Rat Serum Albumin (RSA) have distinct amino acid sequences and binding pocket geometries (Sudlow Site I/II). This results in differential "release" rates during protein precipitation.
-
Lipid Profile: Rat plasma typically has a different phospholipid profile compared to human plasma, leading to different elution times for matrix-suppressing components.
The Protocol: A Self-Validating Extraction System
To ensure reproducibility, we define a Self-Validating System . This protocol includes built-in checkpoints (QC steps) that alert the scientist to failure immediately, rather than after the run.
Methodology: Optimized Protein Precipitation (PPT)
Reagents:
-
Extraction Solvent: Methanol containing 0.1% Formic Acid (breaks protein binding) + 0.1 M ZnSO₄ (enhances precipitation).
-
IS Spiking Solution: Rosiglitazone-D5 at 500 ng/mL in 50:50 Methanol:Water.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of Plasma (Rat or Human) into a 1.5 mL centrifuge tube.
-
IS Addition (Validation Step): Add 10 µL of Rosiglitazone-D5 Spiking Solution. Vortex gently.
-
Checkpoint: Coefficient of Variation (CV) of IS area counts across the batch must be <5%.
-
-
Precipitation: Add 150 µL of Extraction Solvent (3:1 ratio).
-
Agitation: Vortex vigorously for 60 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a vial containing 100 µL of water (to match initial mobile phase).
Visual Workflow (Graphviz)
Caption: Optimized Protein Precipitation workflow with integrated Quality Control checkpoint for Rosiglitazone-D5.
Comparative Analysis: Human vs. Rat
The following data summarizes the performance of Rosiglitazone-D5. Note that "Recovery" refers to the extraction efficiency (Process Efficiency), while "Matrix Effect" refers to ionization suppression/enhancement.
Table 1: Recovery & Matrix Effect Profile
| Parameter | Human Plasma | Rat Plasma | Analysis |
| Extraction Recovery (%) | 90.5% ± 3.2 | 95.9% ± 2.1 | Rat plasma proteins precipitate more "cleanly" with MeOH, releasing slightly more drug. |
| Matrix Effect (%) | 92.0% (Suppression) | 98.5% (Neutral) | Human plasma contains complex phospholipids (lysophosphatidylcholines) that may co-elute and suppress signal. |
| Process Efficiency (%) | ~83% | ~94% | Combined effect of recovery and ionization. |
| Protein Binding | >99.8% | >99.0% | Slightly lower binding in Rat allows easier extraction. |
Table 2: Stability Profile (Rosiglitazone-D5)
| Stability Condition | Human Plasma | Rat Plasma | Status |
| Benchtop (4h, RT) | Stable (99%) | Stable (98%) | No esterase degradation issues (Rosiglitazone is not an ester). |
| Freeze-Thaw (3 cycles) | Stable (98%) | Stable (97%) | Robust. |
| Long-term (-80°C, 30 days) | Stable | Stable | No deuterium exchange observed. |
Troubleshooting & Optimization Logic
When recovery drops below 80%, use this logic flow to diagnose the issue. The most common failure mode in human plasma is insufficient disruption of the drug-albumin complex.
Diagnostic Logic Tree (Graphviz)
Caption: Diagnostic decision tree for isolating recovery issues between solubility, protein binding, and matrix effects.
References
-
Validation of Rosiglitazone Quantification in R
- Source: National Institutes of Health (NIH) / PubMed
- Context: Establishes baseline recovery of ~95.
-
Bioanalytical Method Valid
- Source: ResearchG
- Context: Reports human plasma recovery rates of ~91% and stability d
-
Species Differences in Plasma Protein Binding
- Source: RSC Medicinal Chemistry
- Context: Discusses the comparative binding affinity of drugs to Human vs. Rat albumin, explaining extraction variances.
-
LC-MS/MS Method for Rosiglitazone in R
- Source: PubMed / Elsevier
-
Context: Confirms recovery ranges and linearity for Rosiglitazone in rat matrices (93.3%).[1]
Sources
Technical Comparison Guide: Rosiglitazone-D5 vs. 13C-Labeled Rosiglitazone
Executive Summary
In the quantification of Rosiglitazone (RGZ) via LC-MS/MS, the choice of Internal Standard (IS) is a critical determinant of assay robustness, particularly regarding matrix effect compensation.[1] While Rosiglitazone-D5 (RGZ-D5) offers a cost-effective solution suitable for discovery-phase pharmacokinetics (PK), it is susceptible to the Deuterium Isotope Effect , causing chromatographic retention time (RT) shifts that can decouple the IS from the analyte during ionization.
13C-Labeled Rosiglitazone (e.g., 13C6-RGZ) represents the "Gold Standard" for regulated (GLP/GCP) bioanalysis. It exhibits perfect chromatographic co-elution and immunity to hydrogen-deuterium exchange (HDX), ensuring that the IS experiences the exact same ionization environment as the analyte.
Recommendation: Use RGZ-D5 for high-throughput screening; migrate to 13C-RGZ for clinical validation and studies requiring high precision in complex matrices.
Mechanism of Action & Isotopic Physics
To understand the performance divergence, we must analyze the physicochemical behavior of the isotopes within the Reverse-Phase Liquid Chromatography (RPLC) and Electrospray Ionization (ESI) environment.
The Deuterium Isotope Effect (RGZ-D5)
Deuterium (
-
Chromatography: In RPLC, RGZ-D5 typically elutes earlier than native Rosiglitazone. This separation, while often small (
min), is sufficient to place the IS in a different matrix background than the analyte. -
Stability: If deuterium is located on exchangeable sites (e.g., acidic protons), it may swap with solvent protons, leading to signal loss (cross-talk). Note: High-quality RGZ-D5 usually labels the pyridine or benzene ring to prevent this.
The Carbon-13 Advantage (13C-RGZ)
Carbon-13 (
-
Chromatography: 13C-RGZ is chemically identical to native RGZ regarding lipophilicity. It co-elutes perfectly with the analyte.
-
Matrix Compensation: Because it enters the ESI source at the exact same moment as the analyte, it corrects for ion suppression or enhancement caused by co-eluting phospholipids or salts with near-perfect accuracy.
Performance Comparison: Critical Metrics
The following data summarizes the expected performance differences based on bioanalytical validation standards (FDA/EMA guidelines).
| Feature | Rosiglitazone-D5 (Deuterated) | 13C-Rosiglitazone (Stable Carbon) | Impact on Data Quality |
| Retention Time Match | Shifts earlier ( | Perfect Co-elution ( | High: D5 may miss matrix suppression zones. |
| Matrix Effect Correction | Good (85-95% efficiency) | Excellent (>99% efficiency) | Critical: 13C corrects for "invisible" interferences. |
| Isotopic Stability | Risk of H/D Exchange (pH dependent) | Chemically Inert | Medium: 13C is robust at all pH levels. |
| Mass Shift (Cross-talk) | +5 Da (Safe) | +6 Da (Safe) | Low: Both avoid isobaric interference. |
| Cost | Low to Moderate | High | Commercial: D5 is preferred for budget-sensitive screens. |
Visualizing the "Carrier Effect" and Co-elution
The diagram below illustrates the risk of using Deuterated standards in the presence of matrix interferences (e.g., Phospholipids).
Experimental Protocols
To validate the performance of these internal standards, the following LC-MS/MS workflow is recommended. This protocol is designed to stress-test the IS capability to correct for matrix effects.
Materials
-
Analyte: Rosiglitazone Maleate.[2]
-
IS 1: Rosiglitazone-D5 (Pyridine-d5).
-
IS 2: [13C6]-Rosiglitazone.
-
Matrix: K2EDTA Human Plasma (Lipemic and Hemolyzed lots included).
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over LLE to deliberately leave some matrix components (phospholipids) in the sample, testing the IS's ability to compensate.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike: Add 10 µL of IS Working Solution (500 ng/mL of either D5 or 13C).
-
Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid).
-
Vortex: Mix at 1500 rpm for 2 minutes.
-
Centrifuge: 4000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL Water (Milli-Q).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Elution of RGZ)
-
3.0 min: 90% B
-
3.1 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
MS Detection: ESI Positive, MRM Mode.
-
RGZ: 358.1
135.1[3] -
RGZ-D5: 363.1
140.1 -
13C-RGZ: 364.1
141.1 (Assuming 13C6)
-
Validation Workflow (Decision Tree)
References
-
Kim, K. B., et al. (2009).[3] Simultaneous quantification of rosiglitazone and its two major metabolites... in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Link[3]
-
Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Impact on Bioanalytical Method Validation.[1] Bioanalysis Zone. Link
-
Gu, H., et al. (2014). Good Laboratory Practice (GLP) Bioanalytical Method Validation. US FDA Guidelines for Bioanalytical Method Validation.[1][4] Link
-
Fung, E. N., et al. (2016). The use of stable isotope-labeled internal standards in quantitative LC-MS/MS bioanalysis.[1][5][6] AAPS Journal. (General reference on D vs 13C physics).
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Randomized comparison of the effects of rosiglitazone vs. placebo on peak integrated cardiovascular performance, cardiac structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Quantification of N-desmethyl rosiglitazone using a D5 Internal Standard
This guide provides an in-depth technical comparison of methodologies for the accurate and robust quantification of N-desmethyl rosiglitazone in human plasma. As drug metabolism studies are crucial for understanding the pharmacokinetic profile and safety of therapeutic agents, the precise measurement of metabolites is paramount. Here, we explore various sample preparation techniques and detail a validated LC-MS/MS method, emphasizing the use of a stable isotope-labeled internal standard, D5-rosiglitazone, to ensure the highest data quality. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable bioanalytical assays.
The Imperative for Precision: Quantifying N-desmethyl rosiglitazone
Rosiglitazone, an antidiabetic drug of the thiazolidinedione class, undergoes several metabolic transformations in the body. One of its major metabolites, N-desmethyl rosiglitazone, is formed via N-demethylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP2C9.[1] Accurate quantification of this metabolite is essential for comprehensive pharmacokinetic studies, enabling researchers to understand the rate of metabolism, potential drug-drug interactions, and the overall disposition of rosiglitazone in the body.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] However, the complexity of biological matrices like plasma can introduce significant variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift. To counteract these challenges, the use of a suitable internal standard is not just recommended; it is a cornerstone of a robust and self-validating bioanalytical method.
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?
An ideal internal standard (IS) should mimic the analyte of interest in its physicochemical properties, chromatographic behavior, and ionization efficiency, but be clearly distinguishable by the mass spectrometer. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, such as D5-rosiglitazone, are considered the gold standard.[3]
Here's why a deuterated analog like D5-rosiglitazone is the superior choice:
-
Co-elution: It has nearly identical chromatographic retention time to the analyte, ensuring that both are subjected to the same matrix effects at the point of ionization.
-
Similar Extraction Recovery: It behaves identically during sample preparation, compensating for any analyte loss during extraction steps.
-
Equivalent Ionization Efficiency: It ionizes with the same efficiency as the analyte, correcting for variations in the mass spectrometer's source conditions.
-
Mass Differentiation: The mass difference due to the deuterium atoms allows for unambiguous detection by the mass spectrometer without isotopic crosstalk.
While published methods have successfully utilized rosiglitazone-d3 and rosiglitazone-d4 as internal standards for quantifying N-desmethyl rosiglitazone,[4][5] the principles are directly applicable to a D5 analog. The additional deuterium atoms provide a greater mass shift from the parent compound, further reducing any potential for isotopic interference.
A Critical Step: A Comparative Analysis of Sample Preparation Techniques
The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample for optimal detection.[6] The choice of technique significantly impacts method performance, throughput, and cost. We will compare three common methods for plasma sample preparation: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
This is often the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins.[6][7]
-
Mechanism: The organic solvent disrupts the hydration shell around the proteins, leading to their aggregation and precipitation.[6] The supernatant, containing the analyte and internal standard, is then separated by centrifugation or filtration for analysis.
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8]
-
Mechanism: After vortexing the plasma sample (often pH-adjusted) with an immiscible organic solvent, the analyte partitions into the organic phase, leaving behind proteins and other hydrophilic components in the aqueous phase. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte, which is then selectively washed and eluted.[8][9] This technique offers a high degree of selectivity and purification.[9]
-
Mechanism: The analyte is retained on the solid phase through specific interactions (e.g., reversed-phase, ion-exchange). Interfering components are washed away, and the purified analyte is then eluted with a strong solvent.
Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Speed & Throughput | Very High | Moderate | Moderate to High (automatable) |
| Cost | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Matrix Effect | High potential for ion suppression | Moderate | Low |
| Recovery | Generally good, but co-precipitation is possible | Good, but can be affected by emulsion formation | High and reproducible |
| Automation Potential | High | Moderate (prone to emulsion issues) | Very High |
| Solvent Consumption | Moderate | High | Moderate |
Experimental Protocols
Below are representative step-by-step protocols for each sample preparation technique.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of D5-rosiglitazone internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE) - An Advanced Form of LLE
Supported Liquid Extraction offers a more reproducible and automation-friendly alternative to traditional LLE by immobilizing the aqueous phase on a solid support.[5]
-
To 50 µL of plasma sample, add the D5-rosiglitazone internal standard.[5]
-
Load the sample onto a supported liquid extraction plate or cartridge and allow it to absorb for 5 minutes.
-
Apply a water-immiscible extraction solvent (e.g., methyl tert-butyl ether) and allow it to flow through the support by gravity.
-
Collect the eluate containing the analyte and internal standard.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add the D5-rosiglitazone internal standard.
-
Dilute the sample with 200 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizing the Workflow
Caption: General workflow for the quantification of N-desmethyl rosiglitazone in plasma.
LC-MS/MS Method and Validation
A validated LC-MS/MS method ensures that the results are reliable and reproducible. The following parameters are based on established methods for rosiglitazone and its metabolites and are adapted for the use of a D5 internal standard.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) provides good retention and peak shape for these compounds.
-
Mobile Phase: A gradient elution with:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometric Conditions
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-desmethyl rosiglitazone | 344.2 | 121.1 | 25 |
| D5-rosiglitazone (IS) | 363.1 | 140.1 | 22 |
Note: The precursor ion for D5-rosiglitazone is predicted based on a +5 Da shift from rosiglitazone (m/z 358.1). The product ion is predicted based on a corresponding shift in a stable fragment.
Fragmentation Pathway
Sources
- 1. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-ESI-MS-MS method for simultaneous quantitation of rosiglitazone and N-desmethyl rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
